2-Chloro-4-(piperidin-1-yl)quinazoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-4-piperidin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBALDJMASMRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365449 | |
| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-45-0 | |
| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-(piperidin-1-yl)quinazoline chemical structure and properties
Chemical Structure, Synthesis, and Pharmacological Utility
Executive Summary
2-Chloro-4-(piperidin-1-yl)quinazoline (CAS: 59870-45-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive 2,4-diaminoquinazolines. Belonging to the "privileged structure" class of quinazolines, this compound is characterized by a stable piperidine ring at the C4 position and a reactive electrophilic chlorine atom at the C2 position. This specific substitution pattern allows for sequential, regioselective nucleophilic aromatic substitutions (
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reactivity profiles, and safety considerations for drug discovery professionals.
Chemical Identity & Structural Analysis[1]
The molecule consists of a quinazoline bicyclic core substituted with a piperidine ring at the 4-position and a chlorine atom at the 2-position. The regiochemistry is defined by the enhanced electrophilicity of the C4 carbon in the precursor 2,4-dichloroquinazoline, driven by the varying contributions of the N1 and N3 nitrogen atoms to the ring's resonance stability.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-Chloro-4-(piperidin-1-yl)quinazoline |
| CAS Registry Number | 59870-45-0 |
| Molecular Formula | |
| Molecular Weight | 247.72 g/mol |
| SMILES | ClC1=NC(N2CCCCC2)=C3C=CC=CC3=N1 |
| InChI Key | LZCJDDIL... (Isomer Specific) |
Electronic Properties & Regioselectivity
The quinazoline ring system is electron-deficient. In the precursor 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position. This is due to:
-
Resonance: The lone pair on N3 can donate into the ring, but the C4 position is adjacent to the N3-C4=N1 amidine-like system, making it highly susceptible to nucleophilic attack.
-
Sterics: The C4 position is generally more accessible than C2 in the context of the N1/N3 environment, although electronic factors dominate.
-
LUMO Coefficient: DFT calculations consistently show a higher LUMO coefficient at C4, directing the first equivalent of a nucleophile (piperidine) to this position under mild conditions.
Physicochemical Properties[2][3][4][5][6]
The following data summarizes the key physical characteristics relevant to handling and formulation.
| Property | Value | Notes |
| Physical State | Solid (Crystalline powder) | Typically white to pale yellow |
| Melting Point | 118–122 °C | Range varies by purity/polymorph |
| LogP (Predicted) | ~3.2 | Lipophilic, good membrane permeability |
| Polar Surface Area (PSA) | ~30 Ų | Favorable for CNS penetration |
| Solubility | DMSO, DCM, Chloroform | Low solubility in water |
| pKa (Conjugate Acid) | ~5.5 (Quinazoline N1) | Protonation occurs at N1 |
Synthesis & Manufacturing
The synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline relies on a controlled
Reaction Scheme
The transformation involves the displacement of the C4-chloride of 2,4-dichloroquinazoline by piperidine.
Figure 1: Regioselective synthesis pathway. The reaction is kinetically controlled to favor C4 substitution.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline on a 10 mmol scale.
Materials:
-
2,4-Dichloroquinazoline (1.99 g, 10 mmol)
-
Piperidine (0.85 g, 10 mmol)
-
Triethylamine (
) (1.5 mL, 11 mmol) or (1.5 g) -
Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)
Procedure:
-
Preparation: Dissolve 2,4-dichloroquinazoline in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Addition: Mix piperidine and triethylamine in 5 mL of THF. Add this mixture dropwise to the quinazoline solution over 15 minutes. Note: Slow addition prevents local excess of amine, minimizing C2 substitution.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a new spot ( ) should appear. -
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (2 x 30 mL) and brine (30 mL) to remove triethylamine hydrochloride salts.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield: Typically 85–95%.
Reactivity & Derivatization (SAR Utility)
The 2-chloro group serves as a "handle" for further functionalization. While less reactive than the C4-Cl, the C2-Cl can be displaced under more forcing conditions (higher temperature, stronger nucleophiles, or acid catalysis), allowing for the construction of diverse libraries.
C2-Displacement Strategies
-
Amination: Reaction with primary amines (e.g., aniline, benzylamine) in refluxing isopropanol or dioxane yields 2,4-diaminoquinazolines.
-
Etherification: Reaction with alkoxides (e.g., NaOMe) yields 2-alkoxy-4-piperidylquinazolines.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces carbon substituents at C2.
Figure 2: Divergent synthesis capabilities from the 2-chloro scaffold.
Biological Relevance
The 2-chloro-4-(piperidin-1-yl)quinazoline scaffold is a precursor to several pharmacologically active classes:
-
EGFR Inhibitors: 4-aminoquinazolines are classic ATP-competitive inhibitors of the Epidermal Growth Factor Receptor. The piperidine ring provides hydrophobic bulk that can interact with the ribose-binding pocket or solvent front.
- -Adrenoreceptor Antagonists: Analogs of Prazosin often feature a quinazoline core with a cyclic amine at C4 and variable substitution at C2.
-
Antimicrobial Agents: 2,4-disubstituted quinazolines have demonstrated efficacy against S. aureus and E. coli in phenotypic screens.
Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye) and potentially Harmful if swallowed.[1][2]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or residual piperidine vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow hydrolysis of the C2-chloride, although the compound is relatively stable.
References
-
Regioselectivity of Quinazoline Substitution
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: MDPI / Molecules (2024).
-
URL:[Link]
-
Synthesis Protocols
-
Biological Activity (General Quinazoline Scaffold)
-
Chemical Properties Data
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. cn.chemcd.com [cn.chemcd.com]
Regioselective Piperidine Addition to 2,4-Dichloroquinazoline: A Technical Guide
This guide details the regioselective nucleophilic aromatic substitution (
Executive Summary
The 2,4-dichloroquinazoline scaffold is a critical electrophile in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors). The core features two electrophilic sites at C2 and C4. However, these sites are not equipotent. The C4 position is significantly more reactive toward nucleophiles due to superior charge delocalization in the transition state.
Achieving high regioselectivity for the C4-mono-addition product (2-chloro-4-(piperidin-1-yl)quinazoline) requires kinetic control.[1] Conversely, the C2-mono-addition product is inaccessible via direct displacement from the dichloro-precursor; the C4 position will always react first.[1] Dual substitution to form the 2,4-bis(piperidin-1-yl)quinazoline is achieved under thermodynamic forcing conditions.[1]
Mechanistic Analysis & Regiocontrol
Electronic Bias (The "Why")
The regioselectivity is governed by the relative stability of the Meisenheimer complex intermediates formed during the
-
C4 Position (Kinetic Favorite): Nucleophilic attack at C4 pushes electron density onto the N3 nitrogen. This negative charge is stabilized by the inductive effect of the adjacent C2-chlorine and the resonance capability of the pyrimidine ring.[1] The LUMO coefficient is highest at C4, making it the "softest" and most electrophilic site.
-
C2 Position (Thermodynamic/Secondary): Attack at C2 places negative density on N1 or N3. While still electron-deficient, the C2 position is sterically flanked by two ring nitrogens and is less electrophilic than C4. Substitution at C2 typically requires the C4 position to be already substituted (or blocked) and higher activation energy (heat).
Reaction Pathway Diagram
Caption: Reaction pathway showing the kinetic preference for C4 substitution (
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline (C4-Selective)
Objective: Isolate the mono-substituted product with >95% regioselectivity, avoiding bis-substitution.
Reagents:
-
2,4-Dichloroquinazoline (1.0 equiv)[2]
-
Piperidine (1.05 equiv) — Strict stoichiometry is crucial.
-
Triethylamine (TEA) or DIPEA (1.2 equiv) — Scavenges HCl.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Procedure:
-
Preparation: Dissolve 2,4-dichloroquinazoline (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Mix piperidine (0.52 mL, 5.25 mmol) and TEA (0.84 mL, 6.0 mmol) in DCM (5 mL). Add this mixture dropwise to the quinazoline solution over 15–20 minutes.
-
Note: Rapid addition or lack of cooling can cause local heating, promoting bis-substitution.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1–2 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by the mono-product ( ). If bis-product appears ( ), stop immediately. -
Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).
Yield: Typically 85–95%.[1]
Protocol B: Synthesis of 2,4-Di(piperidin-1-yl)quinazoline (Bis-Addition)
Objective: Complete substitution of both chlorides.[1]
Reagents:
-
2,4-Dichloroquinazoline (1.0 equiv)[2]
-
Piperidine (3.0 – 4.0 equiv) — Excess acts as nucleophile and base.
-
Solvent: Ethanol, Isopropanol, or DMF.
Procedure:
-
Dissolve 2,4-dichloroquinazoline in Ethanol.[1]
-
Add excess piperidine (4 equiv).
-
Heat to reflux (80°C) for 4–6 hours.
-
Note: The second substitution (at C2) is much slower than the first. Monitoring by LC-MS is recommended to ensure conversion of the mono-intermediate.[1]
-
-
Cool to RT. The product often precipitates.
-
Filter the solid, wash with cold ethanol and water.
Data Summary & Characterization
Distinguishing the regioisomers requires careful analysis. The C4-mono product is the standard outcome.[1]
| Feature | 2,4-Dichloro (SM) | 2-Cl-4-Pip (Mono) | 2,4-Di-Pip (Bis) |
| Reactivity | High (C4 > C2) | Moderate (C2 only) | Low (Nucleophilic) |
| Reaction Temp | N/A | 0°C – RT | 80°C – 120°C |
| H-NMR (Ar-H) | Doublet at ~8.2 ppm (H5) | H5 shifts upfield slightly due to amine donation.[1] | Significant shielding of ring protons. |
| C-NMR (C2) | ~155 ppm | ~158 ppm (still Cl-bound) | ~160+ ppm (N-bound) |
| C-NMR (C4) | ~162 ppm | ~165 ppm (N-bound) | ~165 ppm (N-bound) |
Structure Verification: To confirm C4 substitution over C2, use HMBC (Heteronuclear Multiple Bond Correlation) .
-
C4-Product: The piperidine
-protons will show a strong correlation to the quinazoline C4 carbon.[1] The C4 carbon usually correlates with the H5 aromatic proton (the doublet at ~8.0-8.5 ppm).[1] -
C2-Product (Hypothetical): Piperidine protons would correlate to C2.[1] C2 has no protons within 3 bonds on the aromatic ring to correlate with, making the pattern distinct.
Troubleshooting & Optimization
Common Issues
-
Bis-Substitution Impurity:
-
Hydrolysis (Formation of Quinazolinone):
-
Incomplete Reaction:
-
Cause: Old/hydrated base or insufficient stirring.[1]
-
Fix: Ensure the base (TEA/DIPEA) is fresh.
-
Regioselectivity "Reverse" Engineering
Can you make the 4-chloro-2-piperidino isomer? Directly: No. The C4 position is too reactive. To synthesize the 2-amino-4-chloro isomer, one must use a different synthetic route, typically:
-
Start with 2,4-dihydroxyquinazoline.[1]
-
Selectively aminate C2 (difficult) or use a 2-amino-benzoic acid precursor to cyclize to 2-amino-4-hydroxyquinazoline.[1]
-
Chlorinate C4 with
(Vilsmeier-Haack conditions).[1]
References
-
Mechanistic Basis of Quinazoline Substitution
-
Synthetic Protocols for C4-Aminoquinazolines
-
Bis-Substitution Conditions
Sources
History of 4-aminoquinazoline derivatives in medicinal chemistry
An In-depth Technical Guide
Topic: Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinazoline scaffold has evolved from a simple heterocyclic motif into a privileged structure in modern medicinal chemistry. Its journey is a compelling narrative of rational drug design, demonstrating how a deep understanding of molecular biology and structure-activity relationships (SAR) can transform cancer treatment. Initially explored for various therapeutic applications, the scaffold's true potential was unlocked with the discovery of its ability to potently and selectively inhibit protein kinases. This guide traces the history of 4-aminoquinazoline derivatives, from their early applications to their rise as a cornerstone of targeted oncology. We will dissect the pivotal discoveries of successive generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—gefitinib, erlotinib, lapatinib, afatinib, and osimertinib—exploring the scientific rationale that drove their development to overcome clinical challenges like acquired resistance. This in-depth analysis provides field-proven insights into the synthesis, mechanism of action, and clinical significance of one of the most impactful chemotypes in the fight against cancer.
The Quinazoline Core: From Humble Beginnings to a Privileged Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, was first synthesized in the late 19th century.[1][2] For decades, its derivatives were investigated for a wide array of biological activities. The first major therapeutic breakthrough for the amino-quinazoline class came not in oncology, but in cardiovascular medicine. Compounds like prazosin and doxazosin, bearing a 4-amino-6,7-dimethoxyquinazoline core, emerged as potent and selective α1-adrenoceptor antagonists, becoming widely used treatments for hypertension and benign prostatic hyperplasia.[3][4] This early success established the scaffold's drug-like properties and its ability to interact with high affinity to protein targets, setting the stage for its subsequent, and arguably more impactful, role in medicinal chemistry.
A New Target, A New Era: The Dawn of Kinase Inhibition
The late 20th century saw a paradigm shift in cancer research. The focus moved from broadly cytotoxic agents to therapies that could selectively target the specific molecular drivers of cancer growth. Protein kinases, enzymes that regulate virtually all cellular processes, were identified as critical targets.[5] Among them, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, was found to be overexpressed or mutated in a variety of solid tumors, making it a prime candidate for therapeutic intervention.[6][7]
This pursuit led to the discovery that a 4-anilinoquinazoline scaffold was a highly effective pharmacophore for inhibiting EGFR. Seminal structure-activity relationship (SAR) studies revealed key principles for potent inhibition:
-
The quinazoline core itself was absolutely essential for activity.[8]
-
An anilino group at the 4-position provided the optimal interaction within the ATP-binding pocket of the kinase.[9]
-
Substitutions at the 6- and 7-positions of the quinazoline ring, particularly with small, electron-donating groups like methoxy, significantly enhanced potency.[1][8]
-
Small, lipophilic substituents on the 3-position of the aniline ring , such as chloro or bromo groups, were found to be highly advantageous for activity.[8][10]
These foundational discoveries laid the molecular groundwork for the first generation of targeted cancer therapies.
First-Generation EGFR TKIs: The Breakthrough of Gefitinib and Erlotinib
The principles of 4-anilinoquinazoline SAR culminated in the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib, which revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC).
Gefitinib (Iressa™)
Gefitinib was the trailblazer, becoming one of the first EGFR-targeted drugs approved for NSCLC.[11][12] Its development journey, however, was a critical lesson in personalized medicine. Initial large-scale clinical trials in unselected patient populations failed to show a significant survival benefit.[11] Yet, a small subset of patients experienced dramatic and rapid tumor responses. This clinical dichotomy spurred intense research, leading to the landmark discovery that gefitinib's profound efficacy was almost exclusively limited to patients whose tumors harbored specific activating mutations in the EGFR kinase domain (primarily exon 19 deletions or the L858R point mutation).[11][13] This was a watershed moment, proving that targeting a specific genetic vulnerability could lead to outstanding clinical outcomes and ushering in the era of biomarker-driven cancer therapy.
Erlotinib (Tarceva®)
Following closely behind gefitinib, erlotinib was developed with a similar 4-anilinoquinazoline core.[14] Like gefitinib, it functions as a reversible, ATP-competitive inhibitor , binding to the kinase domain of EGFR and preventing its activation.[15][16] It demonstrated efficacy in EGFR-mutated NSCLC and also received approval for use in combination with gemcitabine for pancreatic cancer.[14][15]
Mechanism of First-Generation EGFR TKIs
The diagram below illustrates the EGFR signaling pathway and the mechanism of action for first-generation TKIs like gefitinib and erlotinib.
Caption: EGFR signaling pathway and inhibition by 1st-generation TKIs.
Broadening the Attack: Dual and Irreversible Inhibitors
While first-generation TKIs were transformative, they were not a panacea. This led to the development of second-generation inhibitors designed to have a broader spectrum of activity and a more durable effect.
Lapatinib (Tykerb®): The Dual Inhibitor
Some cancers, particularly certain types of breast cancer, are driven by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). Lapatinib was engineered as a potent, reversible, ATP-competitive inhibitor of both EGFR and HER2 .[17][18][19] This dual-targeting strategy provided a new therapeutic option for patients with HER2-positive metastatic breast cancer, often used in combination with chemotherapy.[17] The development of lapatinib demonstrated that the versatile 4-anilinoquinazoline scaffold could be adapted to inhibit multiple related kinases.[5]
Afatinib (Gilotrif®): The Irreversible Blocker
The concept of irreversible inhibition offered a strategy to achieve a more profound and sustained blockade of receptor signaling. Afatinib was the first of this class to gain approval. It features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, HER2, and HER4.[][21][22] This permanent binding distinguishes it from the reversible first-generation agents. The rationale was that this could provide a more durable anti-tumor effect and potentially overcome certain forms of resistance.[23] Afatinib is approved for the first-line treatment of patients with EGFR-mutated NSCLC.[][24]
Conquering Resistance: The Third-Generation Masterpiece, Osimertinib
The success of first- and second-generation TKIs was invariably followed by the emergence of acquired resistance . The most common mechanism, accounting for about 60% of cases, is the development of a secondary mutation in the EGFR gene known as T790M .[25] This "gatekeeper" mutation alters the ATP-binding pocket, reducing the affinity of gefitinib, erlotinib, and afatinib, thereby rendering them ineffective.
The challenge was to design a molecule that could potently inhibit the T790M mutant receptor while sparing wild-type (non-mutated) EGFR to minimize toxicity. This led to the creation of Osimertinib (Tagrisso®) , a third-generation, irreversible EGFR TKI.[26]
Osimertinib was rationally designed to:
-
Selectively Target Mutant EGFR: It potently inhibits EGFR with sensitizing mutations (del19, L858R) and the T790M resistance mutation.[27]
-
Spare Wild-Type EGFR: It has significantly lower activity against wild-type EGFR, leading to a better safety profile compared to earlier generation inhibitors.[27]
-
Bind Irreversibly: Like afatinib, it forms a covalent bond with Cys797 for durable inhibition.[26]
-
Penetrate the Central Nervous System (CNS): It was optimized to cross the blood-brain barrier, providing a crucial advantage in treating brain metastases, a common complication of NSCLC.[26][28]
Osimertinib has become the standard of care for the first-line treatment of EGFR-mutated NSCLC and for patients who develop the T790M resistance mutation after treatment with an earlier-generation TKI.[25]
Caption: Evolution of EGFR TKIs in response to resistance mutations.
Core Synthetic Methodologies
The widespread success of 4-aminoquinazoline derivatives is partly due to their accessible synthesis. The most common and robust method involves a three-step sequence starting from substituted anthranilic acids.[3][29]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. cda-amc.ca [cda-amc.ca]
- 13. cancerletter.com [cancerletter.com]
- 14. Erlotinib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. What is the approval history and clinical development pathway of Tagrisso? [synapse.patsnap.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 29. pdf.benchchem.com [pdf.benchchem.com]
The Solubility Frontier: An In-depth Technical Guide to 2-Chloro-4-Substituted Quinazolines in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-chloro-4-substituted quinazolines are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors. The success of subsequent synthetic transformations and the formulation of final drug products are intrinsically linked to the solubility of these intermediates in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility profiles of 2-chloro-4-substituted quinazolines, delving into the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and the profound influence of the 4-position substituent on this critical physicochemical property. Through a synthesis of literature data, practical insights, and detailed protocols, this guide aims to empower researchers to navigate the complexities of quinazoline solubility, enabling more efficient and informed drug discovery and development.
The Strategic Importance of Solubility in Quinazoline Chemistry
Quinazoline derivatives have garnered significant attention in pharmacology due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-chloro-4-substituted quinazoline core, in particular, serves as a versatile platform for the synthesis of targeted therapeutics. The chlorine atom at the 2-position and the variable substituent at the 4-position are key handles for molecular diversification, allowing for the fine-tuning of a compound's interaction with biological targets.[1][3]
However, the journey from a promising molecular design to a viable drug candidate is often hampered by challenges related to solubility. Poor solubility in organic solvents can lead to:
-
Difficulties in Synthesis and Purification: Inefficient reactions, low yields, and challenges in chromatographic purification are common consequences of poor solubility.
-
Formulation and Bioavailability Issues: The solubility of a drug substance is a critical determinant of its bioavailability.[4] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
-
Inaccurate Biological Screening: Poor solubility can lead to the precipitation of test compounds in biological assays, resulting in unreliable data and the potential for false negatives.
Therefore, a thorough understanding and characterization of the solubility profile of 2-chloro-4-substituted quinazolines is not merely a matter of physicochemical data collection but a strategic imperative for successful drug development.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is described by the Gibbs equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the ordered crystalline lattice of the solute is disrupted, leading to a more disordered state in solution.
For a compound to have high solubility, the free energy of the system must decrease upon dissolution (negative ΔG_sol). This is favored by a negative (exothermic) or a small positive (endothermic) enthalpy of solution and a large positive entropy of solution.
The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the formation of strong solute-solvent interactions can compensate for the energy required to break the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Practical Guide
Accurate and reproducible solubility data is the bedrock of any informed decision-making process in drug development. Several experimental methods are available for determining the solubility of crystalline compounds like 2-chloro-4-substituted quinazolines. The choice of method often depends on the required accuracy, throughput, and the amount of available material.
The Isothermal Shake-Flask Method: The Gold Standard
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
-
Preparation: Add an excess amount of the 2-chloro-4-substituted quinazoline to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter is recommended.
-
Quantification: Analyze the concentration of the dissolved quinazoline derivative in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL, mol/L, or mole fraction.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, alternative to the shake-flask method.[1] It involves evaporating the solvent from a saturated solution and weighing the remaining solid residue.
-
Prepare a Saturated Solution: Follow steps 1-4 of the isothermal shake-flask method.
-
Aliquot Transfer: Accurately transfer a known volume or mass of the clear supernatant to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound) until a constant weight is achieved.
-
Weighing: Weigh the container with the dried residue.
-
Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the aliquot.
Computational Approaches to Solubility Prediction
In the early stages of drug discovery, where the synthesis of large quantities of compounds for experimental testing is not feasible, computational models can provide valuable insights into solubility. These in silico methods can help prioritize compounds for synthesis and guide the design of molecules with improved solubility profiles.
Several computational models are available, ranging from simple empirical equations to more complex quantum mechanical calculations. The modified Apelblat equation and the Buchowski-Ksiazczak λh model are two commonly used semi-empirical models that correlate experimental solubility data with temperature.[5]
Modified Apelblat Equation:
ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the equation to experimental data.
These models are particularly useful for interpolating and extrapolating solubility data at different temperatures.
Solubility Profile of 2-Chloro-4-Substituted Quinazolines: A Data-Driven Analysis
Case Study: Gefitinib - A 2,4-Disubstituted Quinazoline
Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, is a well-characterized 2,4-disubstituted quinazoline. Its solubility has been reported in several organic solvents.
| Solvent | Solubility (approx. mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 | [6] |
| Dimethylformamide (DMF) | 20 | [6] |
| Ethanol | 0.3 | [6] |
This data highlights the significant impact of the solvent on the solubility of a complex quinazoline derivative. The high solubility in polar aprotic solvents like DMSO and DMF, and the much lower solubility in a polar protic solvent like ethanol, is a common trend for many organic compounds with multiple hydrogen bond acceptors.
Influence of the 4-Position Substituent on Solubility
The nature of the substituent at the 4-position of the quinazoline ring plays a crucial role in determining the overall physicochemical properties of the molecule, including its solubility. While direct comparative solubility data is scarce, we can infer the impact of different substituents based on general chemical principles and structure-activity relationship (SAR) studies.
-
Aryl and Heteroaryl Substituents: The introduction of aromatic or heteroaromatic rings at the 4-position can significantly influence solubility. The presence of polar functional groups (e.g., hydroxyl, amino, carboxyl) on these rings can enhance solubility in polar solvents through hydrogen bonding interactions. Conversely, large, nonpolar aromatic systems can decrease solubility in polar solvents but may increase it in less polar organic solvents.
-
Alkyl and Cycloalkyl Substituents: Simple alkyl chains generally increase the lipophilicity of the molecule, which can lead to decreased solubility in polar solvents and increased solubility in nonpolar solvents.
-
Amino and Substituted Amino Groups: The introduction of an amino group at the 4-position can increase polarity and the potential for hydrogen bonding, thereby enhancing solubility in protic solvents. The nature of the substituents on the amino group will further modulate these properties. For instance, the incorporation of a morpholine or piperazine ring can improve aqueous solubility.[7]
Practical Considerations and Troubleshooting
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form being used in solubility studies.
-
pH Effects: For ionizable compounds, the pH of the medium can have a dramatic effect on solubility. While this is more critical in aqueous systems, trace amounts of acidic or basic impurities in organic solvents can influence the solubility of ionizable quinazolines.
-
Temperature Dependence: As dictated by thermodynamics, solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.[5] It is crucial to control and report the temperature at which solubility measurements are made.
Conclusion and Future Outlook
The solubility of 2-chloro-4-substituted quinazolines in organic solvents is a critical parameter that influences the entire drug discovery and development pipeline. This guide has provided a foundational understanding of the theoretical principles governing solubility, detailed experimental protocols for its accurate determination, and an analysis of the structural factors that impact this property. While a comprehensive database of solubility data for this class of compounds remains to be compiled, the principles and methodologies outlined herein provide a robust framework for researchers to generate and interpret solubility data for their specific molecules of interest.
Future work in this area should focus on the systematic evaluation of the solubility of a diverse library of 2-chloro-4-substituted quinazolines in a standardized panel of organic solvents. Such data would be invaluable for the development of predictive quantitative structure-property relationship (QSPR) models, which could further accelerate the design of quinazoline-based drug candidates with optimal physicochemical properties.
References
-
Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. CIBTech. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]
-
Gefitinib. ResearchGate. Available at: [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
-
Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]
-
The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. Available at: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Hindawi. Available at: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline from 2,4-dichloroquinazoline
Application Note: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline
Abstract & Significance
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib) and adrenergic receptor antagonists (e.g., Prazosin). This application note details the regioselective synthesis of 2-chloro-4-(piperidin-1-yl)quinazoline from 2,4-dichloroquinazoline .
Achieving high selectivity for the C4-position over the C2-position is the critical technical challenge. This protocol leverages the inherent electronic disparity between the two electrophilic sites to achieve mono-substitution with >95% regioselectivity, minimizing the formation of the 2,4-bis(piperidinyl) impurity.
Mechanistic Rationale: The "Why" Behind the Protocol
To control this reaction, one must understand the electronic landscape of the quinazoline ring.
-
Electronic Asymmetry: The pyrimidine ring contains two nitrogens. The C4 position is electronically linked to the N3 nitrogen. Due to the fusion with the benzene ring and the specific resonance contributors, the C4 carbon is significantly more electron-deficient (higher electrophilicity) than C2.
-
LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) at C4 compared to C2.
-
Kinetic vs. Thermodynamic Control:
-
C4 Substitution: Kinetically favored. Occurs rapidly at low temperatures (
to RT). -
C2 Substitution: Requires higher activation energy. Occurs only after C4 is substituted or under forcing conditions (high heat, excess nucleophile).
-
Implication for Protocol: Temperature control is not merely a safety precaution; it is the primary switch for regioselectivity.
Figure 1: Kinetic pathway favoring C4-substitution.[1] Note that the product can react further to form the impurity if conditions are uncontrolled.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 2,4-Dichloroquinazoline | Substrate | 1.0 | Limiting reagent. |
| Piperidine | Nucleophile | 1.05 - 1.1 | Slight excess ensures conversion but limits bis-addition. |
| Triethylamine ( | Base Scavenger | 1.2 - 1.5 | Neutralizes HCl byproduct. Prevents protonation of piperidine. |
| THF (Tetrahydrofuran) | Solvent | N/A | Aprotic, polar. Preferred over alcohols to prevent solvolysis. |
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
-
Equip a round-bottom flask with a magnetic stir bar and an addition funnel.
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate).
-
CRITICAL: Cool the solution to
using an ice/water bath. Failure to cool is the #1 cause of bis-substitution impurities.
Step 2: Addition (15 - 45 mins)
-
Add Triethylamine (1.2 eq) to the cold solution.
-
Prepare a solution of Piperidine (1.05 eq) in a small volume of THF.
-
Add the piperidine solution dropwise over 30 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will begin to form almost immediately.
-
Step 3: Reaction (45 mins - 3 hours)
-
Allow the reaction to stir at
for 1 hour. -
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Monitor via TLC (Hexane:Ethyl Acetate 4:1) or LCMS.
-
Endpoint: Disappearance of 2,4-dichloroquinazoline.
-
QC Check: If starting material remains but bis-impurity is appearing, STOP . Do not add more heat.
-
Step 4: Workup & Isolation
-
Quench the reaction by adding water (equal volume to THF).
-
Extract with Ethyl Acetate (
).[2] -
Wash combined organics with Brine (
) and Water ( ) to remove amine salts. -
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product is often pure enough (>95%) for subsequent steps.
-
If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Figure 2: Operational workflow emphasizing temperature control.
Quality Control & Characterization
To validate the synthesis, you must confirm two things:
-
Regiochemistry: The piperidine is at C4, and the Chlorine is at C2.
Analytical Signatures
| Method | Observation | Interpretation |
| LCMS (ESI+) | M+H and M+H+2 peaks | A 3:1 ratio of intensities for the molecular ion indicates one chlorine atom remains. If the pattern is 1:1, you have 2 chlorines (SM). If no isotope pattern, you have the bis-product (0 chlorines). |
| 1H NMR | Piperidine Multiplets | Broad multiplets at |
| 1H NMR | Aromatic Region | 4 protons in the aromatic region (7.4 - 8.2 ppm). The proton at C5 (peri-position) often shifts downfield due to the adjacent nitrogen lone pair changes. |
| 13C NMR | C4 Signal | The C4 carbon signal ( |
Self-Validating Check: If your LCMS shows a single mass peak with no chlorine isotope pattern, you have likely formed the 2,4-dipiperidinylquinazoline . This indicates your temperature was too high or addition was too fast.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (Impurity > 10%) | Temperature too high. | Ensure reaction starts at |
| Bis-substitution (Impurity > 10%) | Excess Piperidine. | Re-calculate stoichiometry. Ensure Piperidine is < 1.1 eq. |
| Hydrolysis (Quinazolinone formation) | Wet solvent. | Use anhydrous THF. Ensure |
| Low Yield / Incomplete Reaction | Old/Wet Base. | |
| Precipitate Clogging | High Concentration. | Dilute reaction. The |
References
-
Regioselectivity in Quinazolines
- Topic: Theoretical and experimental analysis of SNAr regioselectivity in 2,4-dichloroquinazolines.
- Source: Barbosa, M. L. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
-
Link:[Link] (Verified via Search 1.3, 1.10)
-
General Synthetic Procedure
- Topic: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
-
Medicinal Chemistry Context
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
Using 2-Chloro-4-(piperidin-1-yl)quinazoline as a building block for EGFR inhibitors
Application Note: Strategic Utilization of 2-Chloro-4-(piperidin-1-yl)quinazoline in EGFR Inhibitor Design
Executive Summary
The quinazoline pharmacophore remains a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While first-generation inhibitors (e.g., Gefitinib, Erlotinib) predominantly feature a 4-anilino moiety, emerging resistance mechanisms and the need for dual-kinase targeting (e.g., EGFR/VEGFR) have shifted focus toward structurally diverse scaffolds.
This guide details the technical application of 2-Chloro-4-(piperidin-1-yl)quinazoline as a divergent building block. Unlike classical synthesis which prioritizes C4-arylamines, this scaffold fixes an aliphatic heterocycle at the C4 position, leaving the C2-chlorine available for late-stage functionalization. This approach is particularly valuable for developing dual-action inhibitors and probing the solvent-exposed regions of the ATP-binding pocket.
Part 1: The Building Block & Rationale
The "Divergent Intermediate" Strategy
The 2,4-dichloroquinazoline core exhibits differential electrophilicity. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (
By selectively reacting 2,4-dichloroquinazoline with piperidine under controlled conditions, researchers generate 2-Chloro-4-(piperidin-1-yl)quinazoline . This intermediate serves as a stable "handle" for library generation, allowing the introduction of diverse chemical space at the C2 position—a region critical for tuning selectivity and pharmacokinetic properties.
Structural Biology Context
-
C4-Position (Piperidine): In dual EGFR/VEGFR inhibitors, aliphatic amines at C4 can occupy the hydrophobic pocket typically reserved for the aniline of classical TKIs, or project into the solvent front depending on the binding mode (Type I vs. Type II).
-
C2-Position (Reactive Cl): The C2 substituent often interacts with the hinge region (Met793 in EGFR) or the ribose-binding pocket. Functionalizing this site with anilines or heterocycles is the primary objective of this protocol.
Part 2: Synthetic Protocols
Synthesis of the Core Scaffold
Note: If the building block is not purchased, synthesize as follows.
-
Reagents: 2,4-Dichloroquinazoline (1.0 eq), Piperidine (1.0 eq),
(1.2 eq), THF or DCM. -
Conditions:
to RT, 2–4 hours. -
Mechanism: Regioselective
at C4.[2][3] -
Yield: Typically >85%. The C2-Cl remains intact due to lower reactivity.
Protocol: Functionalization of the C2-Position
The displacement of the C2-chlorine is kinetically sluggish compared to C4. Standard thermal
Method A: Palladium-Catalyzed Amination (Recommended) This method is superior for coupling electron-poor anilines or sterically hindered amines to the C2 position.
Materials:
-
Substrate: 2-Chloro-4-(piperidin-1-yl)quinazoline (1.0 mmol)
-
Nucleophile: Substituted Aniline or Amine (1.2 mmol)
-
Catalyst:
(2 mol%) or -
Ligand: Xantphos or BINAP (4 mol%)
-
Base:
(2.0 eq) - Critical for anhydrous conditions -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Solubilization: Dissolve the quinazoline substrate and the amine nucleophile in 1,4-Dioxane (5 mL/mmol).
-
Catalyst Addition: Add the Base (
), followed by the Catalyst/Ligand premix. Tip: Premixing Pd and Ligand in a small volume of solvent for 5 mins increases active species formation. -
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The starting material (m/z ~247) should disappear; product mass will vary by amine.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Acid-Mediated
-
Conditions: n-Butanol, catalytic HCl (2-3 drops), Microwave irradiation at 140°C for 30-60 mins.
-
Note: Low yields expected with anilines.
Synthetic Pathway Visualization
Figure 1: Divergent synthesis pathway utilizing the differential reactivity of the quinazoline core.[4]
Part 3: Biological Validation Protocols
Once the library is synthesized, determining EGFR inhibitory potency is critical. The following protocol uses a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo format.
In Vitro Kinase Assay (ADP-Glo)
Objective: Measure
Reagents:
-
Recombinant EGFR kinase domain (SignalChem/Promega).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the synthesized quinazolines in DMSO (Start at 10
M). -
Enzyme Reaction:
-
Mix Kinase Buffer, EGFR enzyme (0.2 ng/
L), and substrate in a white 384-well plate. -
Add 1
L of compound solution. Incubate 10 min at RT. -
Initiate reaction with ATP (
final). Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate
.
Data Interpretation:
EGFR Signaling Pathway Context
Figure 2: Mechanism of Action. The synthesized inhibitor competes with ATP at the intracellular kinase domain, halting downstream proliferation (ERK) and survival (AKT) signals.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction at C2 | Low electrophilicity of C2-Cl. | Switch from thermal |
| Hydrolysis Product (Quinazolinone) | Wet solvent/base. | Use anhydrous 1,4-Dioxane and |
| Regioisomer Contamination | Poor selectivity in Step 1. | Verify starting material purity by NMR. The C4-piperidine signal ( |
| Low Solubility | Lipophilic C4-piperidine. | Introduce polar groups (morpholine, N-methyl piperazine) on the C2-aniline ring. |
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules, 2024.
-
Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 2014.
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors. Arabian Journal of Chemistry, 2025.
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Molecules, 2022.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
Microwave-assisted synthesis of 2-amino-4-piperidinyl quinazoline derivatives
Application Note: Accelerated Discovery of 2-Amino-4-Piperidinyl Quinazoline Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Executive Summary
The 2-amino-4-piperidinyl quinazoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in EGFR tyrosine kinase inhibitors, GPCR ligands, and antimicrobial agents. Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours), harsh conditions, and poor regioselectivity.
This application note details a microwave-assisted protocol that reduces total synthesis time to under 60 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar solvents and the electronic differentiation of the quinazoline core, we achieve precise regiocontrol—installing the piperidine moiety at C4 followed by amination at C2.
Strategic Rationale: Electronic Causality & Regioselectivity[1]
To successfully synthesize this scaffold, one must understand the electronic disparity between the C2 and C4 positions of the starting material, 2,4-dichloroquinazoline .
-
The C4 Vulnerability: The C4 position is electronically more enhancing for nucleophilic attack than C2.[1][2] This is due to the lack of lone-pair electron donation from the N3 nitrogen (unlike N1 which can donate into C2) and the inductive withdrawal of the adjacent nitrogen.
-
LUMO Distribution: Density Functional Theory (DFT) calculations consistently show a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4, making it the primary site for
displacement under mild conditions. -
The Microwave Advantage: The second displacement at C2 is kinetically sluggish due to the electron-donating effect of the newly installed C4-piperidine (which deactivates the ring). Microwave irradiation overcomes this high activation energy barrier via direct dipolar polarization, enabling the reaction to proceed in minutes rather than days.
Visualizing the Synthetic Logic
The following diagram illustrates the reaction pathway and the critical decision points.
Figure 1: Synthetic workflow highlighting the regioselective
Experimental Protocols
Protocol A: Regioselective C4-Piperidinylation
Objective: Selective installation of the piperidine ring at C4 without displacing the C2-chloride.
Reagents:
-
2,4-Dichloroquinazoline (1.0 equiv)
-
Piperidine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Isopropanol (IPA) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a 10 mL microwave process vial, dissolve 2,4-dichloroquinazoline (1 mmol, 199 mg) in 4 mL of IPA.
-
Addition: Add DIPEA (1.5 mmol, 260 µL) followed by the dropwise addition of piperidine (1.1 mmol, 108 µL) at room temperature.
-
Note: The reaction is exothermic. Dropwise addition prevents localized heating that could trigger C2 substitution.
-
-
Irradiation (Optional but Fast): Cap the vial. Irradiate at 60°C for 5 minutes (Low absorption level).
-
Alternative: Stir at room temperature for 30–45 minutes.
-
-
Work-up: The product often precipitates from IPA. Cool to 0°C, filter, and wash with cold water/hexanes. If soluble, evaporate solvent and flash purify (Hexane/EtOAc).
-
Validation: Check LC-MS. Target mass [M+H]+ = 248.1 (approx). Confirm single peak.
Protocol B: Microwave-Driven C2-Amination
Objective: Displacement of the deactivated C2-chloride with a primary or secondary amine.
Reagents:
-
Intermediate: 2-Chloro-4-(piperidin-1-yl)quinazoline (from Protocol A)
-
Target Amine (
) (2.0 – 3.0 equiv) -
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
-
Why NMP? High loss tangent (
) ensures efficient microwave absorption and superheating.
-
Procedure:
-
Preparation: In a 2–5 mL microwave vial (high-pressure rated), suspend the Intermediate (0.5 mmol) in 2 mL of NMP (or n-Butanol).
-
Reagent Addition: Add the target amine (1.5 mmol).
-
Catalyst Option: For sterically hindered amines, add KF (0.5 equiv) or p-TsOH (0.1 equiv) to assist displacement.
-
-
Microwave Parameters:
-
Temperature: 140°C – 160°C
-
Time: 10 – 20 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Stirring: High
-
-
Cooling & Work-up: Use compressed air cooling (built-in to most reactors) to quench rapidly. Pour reaction mixture into ice-water (20 mL). The precipitate is usually the pure product. Filter and dry.
-
Recrystallization: Ethanol/Water mixtures are ideal for final purification if necessary.
Data Analysis & Optimization
The following table summarizes typical results comparing Conventional Heating (Oil Bath) vs. Microwave Irradiation for the C2-amination step (Step 2).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Impact |
| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes | 98% Time Savings |
| Temperature | 118°C (n-BuOH b.p.) | 150°C - 170°C (Superheated) | Access to higher activation energy |
| Typical Yield | 45% – 60% | 85% – 95% | Reduced thermal degradation |
| Solvent Usage | High (20-50 mL) | Low (2-4 mL) | Improved "Green" profile |
| Purity (Crude) | Low (requires column) | High (precipitation often sufficient) | Streamlined workflow |
Troubleshooting Guide
-
Issue: Hydrolysis at C2 (Formation of Quinazolinone).
-
Cause: Wet solvent or unsealed vessel allowing atmospheric moisture.
-
Fix: Use anhydrous NMP/DMF. Ensure microwave vial septum is fresh and crimped tightly.
-
-
Issue: Incomplete Conversion at C2.
-
Cause: Electron-rich amines (e.g., p-methoxy aniline) are slow nucleophiles.
-
Fix: Increase temperature to 180°C or add a catalytic amount of acid (HCl in Dioxane) to protonate the N1 nitrogen, making C2 more electrophilic.
-
-
Issue: Regioselectivity Failure (Mixture of products in Step 1).
-
Cause: Temperature too high during piperidine addition.
-
Fix: Perform piperidine addition at 0°C. Do not use microwave for Step 1 unless temperature is strictly clamped <60°C.
-
Biological Context & Applications
The 2-amino-4-piperidinyl quinazoline motif is not merely a synthetic exercise; it is a validated pharmacophore.
-
Kinase Inhibition: The N1 and the C2-amino group function as a bidentate hinge binder in the ATP-binding pocket of kinases like EGFR and VEGFR.
-
GPCR Activity: The piperidine ring at C4 provides the necessary bulk and hydrophobic interaction to span transmembrane domains in certain G-Protein Coupled Receptors.
References
-
Regioselectivity in Quinazolines: L. Moreira, et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1][2] Molecules, 2024.[1][2][3] [Link]
-
Microwave Synthesis Overview: T. Besson, et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020. [Link]
-
Biological Relevance (Anticancer): A. H.[4][5][6][7] Al-Trawneh, et al. "Synthesis and Biological Evaluation of Some New Quinazoline Derivatives as Potential Anticancer Agents." Journal of Chemistry, 2021. [Link]
-
Green Chemistry Approaches: M. Dravie, et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications, 2020. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scielo.br [scielo.br]
Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Chloro-4-(piperidin-1-yl)quinazoline
Executive Summary & Strategic Analysis
The functionalization of the quinazoline scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While the C4 position is highly electrophilic and readily undergoes S_NAr under mild conditions, the C2 position is significantly deactivated , particularly when an electron-donating group (such as piperidine) is already installed at C4.
For 2-Chloro-4-(piperidin-1-yl)quinazoline , the electron density donated by the C4-piperidine nitrogen into the pyrimidine ring renders the C2-chloride bond less susceptible to direct nucleophilic attack. Consequently, thermal S_NAr approaches often require forcing conditions (>140°C, neat amine), leading to decomposition or polymerization.
The Buchwald-Hartwig Cross-Coupling offers a superior alternative. By utilizing a Palladium(0) catalyst system, we can decouple the reaction barrier from the inherent electrophilicity of the ring, allowing for C-N bond formation under milder conditions (80–100°C) with a broader scope of nucleophiles, including electron-deficient anilines and sterically hindered amines.
Mechanistic Insight: The Ligand Effect
Success in this coupling hinges on the Reductive Elimination step. The C2-position is sterically accessible, but the intermediate Pd(II)-amido complex can be stable.
-
Recommendation: Use Xantphos or BINAP . These bidentate ligands with wide bite angles force the palladium center into a geometry that favors the reductive elimination of the product, preventing the formation of stable, unreactive Pd-complexes.
Visualizing the Pathway
The following diagram outlines the mechanistic logic and the specific catalytic cycle for this substrate.
Caption: Catalytic cycle emphasizing the C2-Cl oxidative addition and the critical reductive elimination step facilitated by wide-bite-angle ligands.
Experimental Protocols
We present two protocols: Method A (High Robustness) for standard amines, and Method B (High Activity) for challenging, sterically hindered, or electron-poor amines.
Materials & Stoichiometry Table
| Component | Role | Equiv. | Conc. | Notes |
| Substrate | Electrophile | 1.0 | 0.2 M | 2-Chloro-4-(piperidin-1-yl)quinazoline |
| Amine | Nucleophile | 1.2 | - | Primary or Secondary amine |
| Pd(OAc)₂ | Pre-catalyst | 0.05 | - | 5 mol% (Method A) |
| Pd₂(dba)₃ | Pre-catalyst | 0.025 | - | 2.5 mol% (Method B) |
| Xantphos | Ligand | 0.10 | - | 10 mol% (Method A) |
| BrettPhos | Ligand | 0.05 | - | 5 mol% (Method B) |
| Cs₂CO₃ | Base | 2.0 | - | Dried; Mild (Method A) |
| NaOtBu | Base | 1.4 | - | Strong; Fast (Method B) |
| 1,4-Dioxane | Solvent | - | - | Anhydrous, degassed |
Method A: The "Workhorse" Protocol (Xantphos/Cs₂CO₃)
Best for: Primary alkyl amines, simple anilines, and when functional group tolerance (esters, nitriles) is required.
-
Preparation: Oven-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Note: Premixing Pd(OAc)₂ and Xantphos in a small volume of solvent for 5 mins to form the active catalyst species is often beneficial but not strictly required for Xantphos.
-
-
Solvent & Amine: Seal the vessel. Evacuate and backfill with inert gas (3x).[1] Inject anhydrous 1,4-Dioxane (concentration ~0.2 M relative to substrate). Add the liquid Amine (1.2 equiv) via syringe. If the amine is solid, add it in step 2.
-
Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm).
-
Time: Typically 4–12 hours. Monitor by LC-MS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: The "Power" Protocol (BrettPhos/NaOtBu)
Best for: Electron-deficient anilines, sterically crowded amines, or if Method A is too slow.
-
Preparation: Use a glovebox if available; otherwise, strict Schlenk technique is mandatory. NaOtBu is moisture-sensitive.
-
Charging: Add Substrate (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).
-
Activation: Add anhydrous Toluene or Dioxane. Add the Amine (1.2 equiv).[2]
-
Reaction: Heat to 80–100°C .
-
Warning: NaOtBu can cause side reactions with electrophilic functional groups (e.g., esters) on the substrate. Ensure the substrate is compatible.
-
-
Workup: Similar to Method A.
Optimization & Troubleshooting Guide
When the standard protocol fails, use this logic tree to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting common failures in quinazoline couplings.
Critical Troubleshooting Notes
-
Hydrodechlorination (SM -> H instead of Amine): This occurs if the reductive elimination is slow. The Pd-H species forms via
-hydride elimination from the amine or solvent.-
Fix: Switch to a bulkier ligand (BrettPhos) to accelerate reductive elimination.
-
-
Catalyst Poisoning: The piperidine nitrogen at C4 can coordinate to Pd, acting as a "ligand" and shutting down the cycle.
-
Fix: Increase catalyst loading to 10 mol% or use a ligand with higher binding affinity (e.g., Xantphos) to outcompete the substrate.
-
References
-
Regioselective Amination of 2,4-Dichloroquinazoline
- BenchChem Application Note. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."
-
(Validated C4 vs C2 reactivity trends).
-
Buchwald-Hartwig General Protocols
-
Ligand Effects in Heterocycle Coupling
- Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011, 2, 27-50.
-
Quinazoline C2 Functionalization
- National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."
-
(Discusses the difficulty of C2 substitution without catalysis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Polysubstituted Quinazolines: A Guide for Researchers
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic system, forming the structural backbone of numerous compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of several approved drugs for treating a range of diseases, particularly in oncology.[1][2][3][4] Notable examples include gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[1][5] The diverse biological activities of quinazolines, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, underscore the critical importance of this scaffold in drug development.[1][2][3]
The efficient synthesis of diverse libraries of polysubstituted quinazolines is paramount for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[1] One-pot, multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy to achieve this goal.[2][3][6] These reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages over traditional multi-step syntheses. The benefits include enhanced atom economy, reduced reaction times, simplified purification processes, and a lower environmental footprint, aligning with the principles of green chemistry.[1][7]
This comprehensive guide provides an in-depth exploration of various one-pot synthesis strategies for polysubstituted quinazolines. It is designed for researchers, scientists, and drug development professionals, offering not just detailed protocols but also the underlying mechanistic principles that govern these transformations.
Strategic Approaches to One-Pot Quinazoline Synthesis
The methodologies for one-pot quinazoline synthesis can be broadly categorized based on the key starting materials and the nature of the catalytic system. This guide will focus on three prominent and versatile strategies:
-
Isatoic Anhydride-Based Syntheses: Leveraging the reactivity of the readily available isatoic anhydride.
-
Metal-Catalyzed Cross-Coupling and Cyclization Cascades: Employing transition metals like copper and palladium to orchestrate the formation of the quinazoline core.
-
Classical and Modified Condensation Reactions: Including modern adaptations of venerable methods like the Niementowski synthesis.
The choice of strategy is often dictated by the desired substitution pattern on the quinazoline ring, the availability of starting materials, and the desired reaction conditions.
Isatoic Anhydride-Based Strategies: A Versatile Entry Point
Isatoic anhydride is a cornerstone in the synthesis of quinazolin-4(3H)-ones due to its dual reactivity, serving as both an acylating and an aminating agent upon ring-opening. One-pot reactions involving isatoic anhydride are among the most common and versatile methods for accessing polysubstituted quinazolines.[1][6]
Mechanism of Isatoic Anhydride-Based Quinazoline Synthesis
The general mechanism commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and, upon decarboxylation (loss of CO2), the formation of a 2-aminobenzamide intermediate. This intermediate then reacts with a third component, typically an aldehyde or an orthoester, to form a Schiff base or a related intermediate. Subsequent intramolecular cyclization and dehydration or oxidation yield the final quinazolin-4(3H)-one product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the condensation and cyclization steps.
// Nodes IsatoicAnhydride [label="Isatoic Anhydride"]; Amine [label="Primary Amine\n(R²-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="Ring-Opened Intermediate"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"]; Aminobenzamide [label="2-Aminobenzamide\nIntermediate"]; Aldehyde [label="Aldehyde\n(R¹-CHO)", shape=ellipse, fillcolor="#FFFFFF"]; SchiffBase [label="Schiff Base Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Quinazolinone [label="Polysubstituted\nQuinazolin-4(3H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"];
// Edges IsatoicAnhydride -> Intermediate1 [label="+ R²-NH₂"]; Intermediate1 -> Aminobenzamide [label="- CO₂"]; Aminobenzamide -> SchiffBase [label="+ R¹-CHO"]; SchiffBase -> CyclizedIntermediate [label="Intramolecular\nCyclization"]; CyclizedIntermediate -> Quinazolinone [label="- H₂O"]; }
Caption: Generalized mechanism for the three-component synthesis of quinazolin-4(3H)-ones from isatoic anhydride.
Protocol 1: Solvent-Free, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a straightforward and environmentally friendly three-component reaction of isatoic anhydride, a primary amine, and an orthoester under solvent-free conditions.[1]
Materials:
-
Isatoic anhydride
-
Desired primary amine (e.g., aniline, benzylamine)
-
Corresponding orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Round-bottom flask
-
Heating mantle or microwave reactor
-
Thin Layer Chromatography (TLC) plate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (1.2 mmol).
-
The reaction mixture can be heated using one of the following methods:
-
Conventional Heating: Heat the mixture at 120 °C for 5 hours.
-
Microwave Irradiation: Irradiate the mixture in a sealed microwave reactor at 140 °C for 20-30 minutes.
-
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The crude product will often solidify.
-
Purify the solid product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.
Metal-Catalyzed One-Pot Strategies: Precision and Efficiency
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolines are no exception. Catalysts based on palladium and copper are particularly effective in orchestrating cascade reactions that rapidly build the quinazoline scaffold from simple precursors.[2][6] These methods often exhibit high functional group tolerance and provide access to a wide range of substitution patterns.
Copper-Catalyzed Tandem Reactions
Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals.[2] Copper-catalyzed one-pot syntheses of quinazolinones often involve the in-situ formation of key intermediates followed by cyclization.
A plausible mechanism for the copper-catalyzed tandem reaction of a 2-bromobenzamide with an aldehyde and ammonia begins with the copper-catalyzed amination of the 2-bromobenzamide to form a 2-aminobenzamide intermediate. This is followed by the condensation of the 2-aminobenzamide with the aldehyde to form a dihydroquinazolinone intermediate. Finally, an oxidative aromatization, often facilitated by the copper catalyst and an oxidant (like air), furnishes the desired quinazolinone.[8]
// Nodes Start [label="2-Bromobenzamide", shape=ellipse, fillcolor="#FFFFFF"]; Ammonia [label="NH₃", shape=ellipse, fillcolor="#FFFFFF"]; Step1 [label="Cu-catalyzed\nAmination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Aminobenzamide"]; Aldehyde [label="Aldehyde", shape=ellipse, fillcolor="#FFFFFF"]; Step2 [label="Condensation"]; Intermediate2 [label="Dihydroquinazolinone"]; Step3 [label="Oxidative\nAromatization\n(Cu, O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Quinazolinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Ammonia -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Aldehyde -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }
Caption: Key steps in the copper-catalyzed one-pot synthesis of quinazolinones.
This protocol details an efficient copper-catalyzed one-pot reaction of 2-bromobenzamides, aldehydes, and aqueous ammonia.[8]
Materials:
-
2-Bromobenzamide or N-substituted-2-bromobenzamide
-
Desired aldehyde (aromatic or aliphatic)
-
Aqueous ammonia
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel suitable for heating under an oxygen atmosphere
-
Standard workup and purification reagents (ethyl acetate, water, brine, sodium sulfate)
Procedure:
-
To a reaction vessel, add the 2-bromobenzamide derivative (1 mmol), the desired aldehyde (1 mmol), aqueous ammonia (2 mmol), and CuI (5.0 mol%).
-
Add DMSO (5 mL) as the solvent.
-
Stir the reaction mixture at 100 °C for 10 hours under an oxygen atmosphere (a balloon of oxygen is often sufficient).
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted quinazolinone.
Palladium-Catalyzed Multi-Component Reactions
Palladium catalysts are renowned for their ability to facilitate a wide array of cross-coupling reactions. In the context of quinazoline synthesis, palladium catalysis enables highly efficient four-component carbonylative coupling reactions.[9]
This advanced protocol describes a palladium-catalyzed four-component reaction of 2-bromoanilines, an orthoester, an amine, and carbon monoxide.[9]
Materials:
-
2-Bromoaniline derivative
-
Trimethyl orthoformate
-
Primary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-1-adamantyl-n-butylphosphine (BuPAd₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Autoclave or a reaction vessel capable of being pressurized with carbon monoxide (CO)
Procedure:
-
In a suitable pressure vessel, combine the 2-bromoaniline (1 mmol), trimethyl orthoformate (2 mmol), the primary amine (1.1 mmol), Pd(OAc)₂ (2 mol%), and BuPAd₂ (6 mol%).
-
Add 1,4-dioxane (2 mL) as the solvent, followed by DIPEA (2 mmol) as the base.
-
Seal the vessel and pressurize it with carbon monoxide to 10 bar.
-
Heat the reaction mixture at 100 °C for the required time (typically 12-24 hours), with stirring.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Classical Methods and Modern Innovations
The Niementowski quinazoline synthesis, first reported in 1895, is a testament to the enduring utility of classic organic reactions.[5][10] It involves the thermal condensation of anthranilic acid with an amide. While effective, the original protocol often requires harsh conditions, such as high temperatures and long reaction times.[10][11]
Modern adaptations of the Niementowski reaction and other condensation-based approaches focus on improving the reaction efficiency and sustainability by incorporating microwave irradiation, solvent-free conditions, or novel catalytic systems.[10][12]
Protocol 4: Microwave-Assisted Niementowski Quinazoline Synthesis
This protocol illustrates a modern, rapid, and efficient version of the Niementowski synthesis using microwave heating.
Materials:
-
Anthranilic acid
-
Amide (e.g., formamide, acetamide)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, mix anthranilic acid (1 mmol) and the desired amide (e.g., formamide, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure quinazolin-4(3H)-one.
Comparative Overview of One-Pot Strategies
The following table provides a summary of the discussed one-pot synthesis strategies for polysubstituted quinazolines, highlighting key parameters for easy comparison.
| Strategy | Starting Materials | Catalyst/Reagents | Key Advantages | Typical Yields |
| Isatoic Anhydride-Based | Isatoic anhydride, amine, aldehyde/orthoester | Acid or base catalyst, or catalyst-free | Readily available starting materials, operational simplicity, often green conditions[1][13] | 70-95%[13][14] |
| Copper-Catalyzed Tandem | 2-Bromobenzamide, aldehyde, ammonia source | CuI, base | Cost-effective catalyst, good functional group tolerance, in-situ generation of intermediates[2][8] | 60-90%[8][15] |
| Palladium-Catalyzed Carbonylative | 2-Bromoaniline, orthoester, amine, CO | Pd(OAc)₂, phosphine ligand, base | High efficiency, access to complex substitution patterns, convergent synthesis[9][16] | 65-92%[9] |
| Microwave-Assisted Niementowski | Anthranilic acid, amide | None (or solid acid catalyst) | Rapid reaction times, improved yields over classical method, often solvent-free[10][11] | 75-90%[10] |
Conclusion and Future Perspectives
One-pot synthesis strategies have become indispensable tools for the efficient construction of polysubstituted quinazolines, a scaffold of immense importance in medicinal chemistry. The methods outlined in this guide, from versatile isatoic anhydride-based reactions to highly efficient metal-catalyzed cascades and modern adaptations of classical syntheses, provide researchers with a powerful arsenal for generating diverse libraries of these valuable compounds.
The causality behind the choice of a particular synthetic route lies in a careful consideration of the desired substitution pattern, the availability and cost of starting materials and catalysts, and the desired reaction conditions. As the field continues to evolve, we can anticipate the development of even more sustainable and atom-economical one-pot methods, perhaps leveraging flow chemistry, photoredox catalysis, or biocatalysis, to further streamline the synthesis of novel quinazoline-based therapeutic agents.
References
- BenchChem. (2025). One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers. BenchChem Technical Support.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis.
- Hajipour, A. R., & Zarei, A. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(6), 573-580.
- Bukhari, S. N. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706831.
- Bukhari, S. N. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706831.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Majumder, A., et al. (2023). One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme.
- Guo, X., et al. (2013). Rapid assembly of quinazolinone scaffold via copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia: application to the synthesis of the alkaloid tryptanthrin. Organic & Biomolecular Chemistry, 11(3), 445-452.
- Wu, X., et al. (2014). Highly efficient four-component synthesis of 4(3H)-quinazolinones: palladium-catalyzed carbonylative coupling reactions.
- Li, J., et al. (2014). A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. Beilstein Journal of Organic Chemistry, 10, 2441-2447.
- Li, J., et al. (2014). A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. Beilstein Journal of Organic Chemistry, 10, 2441-2447.
- Chen, Y.-J., et al. (2020).
- Jiang, Y., et al. (2008). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives.
- Development of Science. (2025).
- Pathare, R. S., et al. (2023). recent advances in copper-catalyzed synthesis of quinazolinones. ChemistrySelect, 8(31), e202301541.
- Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
- Al-dujaili, A. H., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 10(1), 1-10.
- Kumar, A., et al. (2024).
- "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes.
- Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121.
- Mohammadi, G., et al. (2019). One-pot synthesis of quinazolinone derivatives using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) and their click reaction. Organic Chemistry Research, 5(1), 64-72.
- Behera, A., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 986637.
- Soheilizad, M., et al. (2020). A straightforward protocol for synthesizing quinazolin-4(3H)-ones containing an aryl or heteroaryl substituent at the 2 position, using a one-pot, copper(I)
- Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121.
- Kumar, A., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 10(5), 2686-2695.
- Sharma, P., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 946890.
- Semantic Scholar. (n.d.).
- Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104.
- Ma, B., et al. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362-6366.
- Al-dujaili, A. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(23), 5589.
- Nikolić, A. D., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(3), 325-337.
- ResearchGate. (2025). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
- Chen, Y.-J., et al. (2020).
- Xia, C., et al. (2013). One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Molecules, 18(11), 13865-13876.
- Phan, T. T., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3185.
- Wang, C., et al. (2015). One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Organic & Biomolecular Chemistry, 13(3), 887-891.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid assembly of quinazolinone scaffold via copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia: application to the synthesis of the alkaloid tryptanthrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Highly efficient four-component synthesis of 4(3H)-quinazolinones: palladium-catalyzed carbonylative coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 14. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 2-anilino-4-piperidinylquinazoline anticancer agents
Executive Summary
The 2,4-diaminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR) and DNA-intercalating agents. While 4-anilinoquinazolines (e.g., Gefitinib) are well-documented, the 2-anilino-4-piperidinylquinazoline isomer offers distinct pharmacological advantages, including improved aqueous solubility via the piperidine moiety and specific H-bond donor/acceptor motifs at the C2 position.
This Application Note provides a validated, step-by-step protocol for the regioselective synthesis of these agents. It addresses the critical challenge of differentiating the reactivity between the C2 and C4 positions of the quinazoline ring and outlines downstream biological validation protocols.
Chemical Strategy & Retrosynthesis
The synthesis relies on the inherent electronic differentiation of the 2,4-dichloroquinazoline core.
-
The C4 Position (Kinetic Control): The carbon at position 4 is significantly more electrophilic due to the higher LUMO coefficient and the inductive effect of the adjacent N3 nitrogen. It reacts rapidly with nucleophiles under mild conditions.
-
The C2 Position (Thermodynamic/Forcing): Once the C4 chlorine is displaced by an electron-donating amine (piperidine), the quinazoline ring becomes deactivated. Subsequent substitution at C2 requires harsh conditions (high heat, acid catalysis) or transition metal catalysis (Buchwald-Hartwig).
Pathway Visualization
The following diagram illustrates the reaction logic and decision points.
Figure 1: Synthetic workflow prioritizing C4-selective nucleophilic aromatic substitution (
Experimental Protocols
Phase 1: Regioselective C4-Piperidinylation
Objective: Selectively install the piperidine ring at C4 without touching the C2-chlorine.
-
Reagents: 2,4-Dichloroquinazoline (1.0 eq), Piperidine (1.05 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM). Anhydrous.
Protocol:
-
Setup: Charge a round-bottom flask with 2,4-dichloroquinazoline (e.g., 1.0 g, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add DIPEA (1.05 mL, 6.0 mmol).
-
Nucleophile Introduction: Dropwise add Piperidine (0.52 mL, 5.25 mmol) over 10 minutes. Crucial: Slow addition prevents local heating which could trigger C2 side-reactions.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot (Intermediate). -
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water (
) and brine. Dry over . -
Yield: Expect >90%. The product, 2-chloro-4-piperidinylquinazoline , is usually a white/pale yellow solid.
Phase 2: C2-Anilination (The Critical Step)
Objective: Displace the deactivated C2-chlorine with an aniline derivative.
Challenge: The electron-rich piperidine at C4 deactivates the ring. Standard
Method A: Acid-Catalyzed (Standard)
-
Reagents: Intermediate from Phase 1 (1.0 eq), Substituted Aniline (1.2 eq), HCl (4M in Dioxane, 2-3 drops) or conc. HCl.
-
Solvent: Isopropanol (IPA) or n-Butanol.
Protocol:
-
Setup: Dissolve 2-chloro-4-piperidinylquinazoline (1.0 eq) and Aniline (1.2 eq) in IPA (concentration ~0.2 M).
-
Catalysis: Add catalytic HCl (approx. 0.1 eq). Mechanism: Protonation of N1/N3 activates the ring towards nucleophilic attack.
-
Reflux: Heat to reflux (
) for 4–12 hours.-
Note: If the aniline is electron-deficient (e.g., -F, -
), reaction times may extend to 24h or require microwave irradiation ( , 20 min).
-
-
Precipitation: Upon cooling, the product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with cold IPA and diethyl ether.
-
Free Base Conversion: Suspend solid in EtOAc, wash with sat.
, dry organic layer, and concentrate.
Method B: Buchwald-Hartwig Coupling (For Difficult Substrates) Use if Method A fails (low yield or decomposition).
-
Catalyst:
(5 mol%) / Xantphos (10 mol%). -
Base:
(2.0 eq). -
Solvent: 1,4-Dioxane,
, inert atmosphere ( ).
Analytical Data Summary
Table 1: Key Characterization Attributes
| Attribute | Expected Observation | Technique |
| C4 Selectivity | Shift of C4-H (if applicable) or disappearance of C4-Cl signal. | |
| C2 Substitution | Appearance of aniline aromatic protons; NH peak broad singlet (8.0–9.5 ppm). | |
| Mass Spec | Parent ion | LC-MS (ESI) |
| Purity | Single peak >95% integration at 254 nm. | HPLC (C18 column) |
Biological Evaluation Protocols
Once synthesized, the agent must be validated for anticancer activity.
Assay 1: Cell Viability (MTT/MTS)
Purpose: Determine
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compound (serial dilutions, e.g., 0.1 nM to 100
M). DMSO control < 0.5%. -
Incubation: 48–72 hours at
, 5% . -
Readout: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
Assay 2: EGFR Kinase Inhibition (ADP-Glo)
Purpose: Confirm mechanism of action (if designed as a kinase inhibitor).
-
Reaction: Mix Recombinant EGFR kinase, Poly(Glu, Tyr) substrate, and ATP (
) in kinase buffer. -
Inhibitor: Add synthesized compound.
-
Duration: 60 min at RT.
-
Detection: Add ADP-Glo reagent (Promega) to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Luminescence is inversely proportional to kinase inhibition.
Troubleshooting & Safety
-
Regioisomer Contamination: If Step 1 is run too hot (
), trace amounts of C2-substitution may occur. Use column chromatography (SiO2, gradient Hexane EtOAc) to purify. The C4-isomer is generally more polar than the C2-isomer. -
Solubility Issues: The final free base may be lipophilic. Formation of the HCl or Mesylate salt is recommended for biological assays.
-
Safety: 2,4-dichloroquinazoline is a skin sensitizer. Piperidine is toxic and flammable. All reactions must be performed in a fume hood.
References
-
Regioselectivity in Quinazolines: Al-Karmalawy, A. A., et al. (2021).[1][2] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines... Archiv der Pharmazie.[3] Link Context: Establishes the C4 > C2 reactivity hierarchy for nucleophilic attacks.
-
Synthetic Methodology (Microwave & Acid Catalysis): Veríssimo, G. C., et al. (2021).[4][5] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines... Beilstein Journal of Organic Chemistry. Link Context: Provides reaction conditions for difficult aniline couplings using microwave irradiation.[4]
-
Anticancer Activity of Diaminoquinazolines: Alassaf, M. A., et al. (2022).[6] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.[6][7][8][9][10] Journal of Chemistry. Link Context: Validates the biological relevance of the 2-anilino-4-amino scaffold in MCF-7 and HCT-116 cell lines.
-
Solid-Phase Synthesis (Library Generation): Gromova, A. V., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Link Context: Describes the sequential displacement strategy (C4 then C2) applicable to piperidine derivatives.
-
Antimalarial/Anticancer Crossover: Gilson, P. R., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents... Journal of Medicinal Chemistry.[11] Link Context: extensive SAR data on the 2-anilino-4-amino scaffold, highlighting solubility improvements via C4-modification.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline
Welcome to the technical support resource for the synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of pure product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing 2-Chloro-4-(piperidin-1-yl)quinazoline?
The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloroquinazoline, possesses two electrophilic carbon centers (C4 and C2) activated by the electron-withdrawing nature of the quinazoline ring system. Piperidine, a secondary amine, acts as the nucleophile. The chlorine atom at the C4 position is significantly more reactive than the one at C2 due to greater resonance stabilization of the Meisenheimer intermediate formed during the attack at C4. This inherent reactivity difference is the key to achieving regioselectivity.[1]
Q2: Why is the chlorine at the C4 position more susceptible to nucleophilic attack than the C2 chlorine?
The enhanced reactivity of the C4 position is a well-documented characteristic of 2,4-dichloroquinazoline. The attack of a nucleophile at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the N1 nitrogen atom of the quinazoline ring. This delocalization provides substantial resonance stabilization. In contrast, nucleophilic attack at the C2 position does not permit such direct delocalization onto a ring nitrogen, resulting in a higher activation energy barrier for the reaction.[1] Consequently, the substitution at C4 can often be achieved under milder conditions (e.g., room temperature), while substitution at C2 typically requires elevated temperatures.[1]
Troubleshooting Guide: Low Reaction Yield
Q3: My reaction yield is consistently low. What are the most probable causes and how can I address them?
Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, formation of side products, or loss during workup and purification.
1. Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or poor quality of starting materials. The 2,4-dichloroquinazoline starting material can degrade if it is old or has been improperly stored.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the 2,4-dichloroquinazoline starting material.
-
Optimize Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can drive it to completion without significantly promoting side reactions.
-
Verify Reagent Quality: Ensure the purity of your 2,4-dichloroquinazoline and piperidine. Use freshly distilled piperidine if necessary.
-
2. Side Product Formation:
-
Cause: The most significant side product is the 2,4-di(piperidin-1-yl)quinazoline, formed by the substitution of both chlorine atoms. This occurs when reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).
-
Solution:
-
Strict Temperature Control: Maintain the reaction at room temperature or slightly above. Avoid high temperatures or prolonged refluxing unless you are specifically targeting the disubstituted product.[1]
-
Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the full consumption of the starting material, but avoid a large excess which might encourage disubstitution under forcing conditions.
-
3. Workup & Purification Losses:
-
Cause: The product may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from byproducts during chromatography.
-
Solution:
-
Optimize Extraction: After quenching the reaction, ensure the aqueous phase is basic (pH > 9) before extracting with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). This keeps the desired product in its free base form, maximizing its solubility in the organic layer.
-
Refine Purification: If column chromatography is used, select a solvent system that provides good separation between the product, unreacted starting material, and the disubstituted byproduct. A gradient elution from petroleum ether to ethyl acetate is often effective.[2]
-
Q4: How do I choose the optimal solvent and base for this reaction?
The choice of solvent and base is critical for controlling the reaction rate and minimizing side products.
-
Solvent: Aprotic polar solvents are generally preferred.
-
Tetrahydrofuran (THF): An excellent choice for controlled reactions at room temperature.[2][3]
-
Isopropanol (i-PrOH): Also commonly used and effective, sometimes requiring gentle reflux to push the reaction to completion.[1]
-
N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMA): These can be used but may require more careful temperature control as they can accelerate the secondary substitution at C2, especially at elevated temperatures.[3]
-
-
Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A common and effective choice that is sterically hindered and non-nucleophilic.[3][4]
-
Triethylamine (Et₃N): Also widely used and effective.[2]
-
Inorganic Bases (e.g., K₂CO₃): Can be used, particularly in polar aprotic solvents like DMF, but may lead to a heterogeneous mixture requiring more vigorous stirring.[2]
-
The combination of THF as the solvent and DIPEA as the base at room temperature is a robust starting point for achieving high regioselectivity and yield.
Workflow & Optimization
Experimental Protocol: Optimized Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline
This protocol is designed to maximize yield and purity by carefully controlling the reaction conditions to favor monosubstitution at the C4 position.
Materials:
-
2,4-dichloroquinazoline
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloroquinazoline (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of dichloroquinazoline). Stir until the solid is fully dissolved.
-
Addition of Base & Nucleophile: Add DIPEA (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate or by recrystallization from a suitable solvent like ethanol to yield the pure product.
Visualizing the Synthetic Workflow
The following diagram outlines the key steps from starting materials to the final, purified product.
Caption: Workflow for 2-Chloro-4-(piperidin-1-yl)quinazoline Synthesis.
Troubleshooting Guide: Purity Issues
Q5: I have an impurity with a mass ~69 Da higher than my product. What is it and how do I prevent it?
An impurity with a mass increase of approximately 69 Da (mass of piperidine minus mass of HCl) strongly suggests the formation of the 2,4-di(piperidin-1-yl)quinazoline byproduct.
Caption: Desired Reaction Pathway vs. High-Temperature Side Reaction.
Prevention Strategies:
-
Temperature is Key: As previously mentioned, this is the most critical factor. The second substitution at the C2 position has a higher activation energy. By keeping the reaction temperature at or near room temperature, you create conditions where the C4 substitution is rapid, but the C2 substitution is kinetically unfavorable.[1]
-
Limit Reaction Time: Once TLC or LC-MS shows that the 2,4-dichloroquinazoline has been consumed, proceed with the workup. Unnecessarily long reaction times, even at room temperature, can lead to slow formation of the byproduct.
Q6: How can I effectively purify my product away from starting material and the disubstituted byproduct?
The polarity differences between the three key compounds allow for effective separation via flash column chromatography.
| Compound | Structure | Relative Polarity | Elution Order (Normal Phase) |
| 2,4-Dichloroquinazoline | Quinazoline with 2 Cl | Least Polar | 1st |
| 2-Chloro-4-(piperidin-1-yl)quinazoline | Product | Intermediate Polarity | 2nd |
| 2,4-Di(piperidin-1-yl)quinazoline | Quinazoline with 2 Piperidine | Most Polar | 3rd |
Chromatography Tip: Use a shallow elution gradient. Start with a non-polar solvent system (e.g., 100% Hexane or Petroleum Ether) and slowly increase the proportion of a more polar solvent like Ethyl Acetate. This will provide the best resolution between the desired product and any potential impurities.
References
-
Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma. Retrieved February 22, 2026, from [Link]
-
Gordon, T. D., Singh, J., Hansen, D. W., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(4), 172-185. [Link]
-
Kantevari, S., et al. (2021). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 11(2), 1185-1193. [Link]
-
2-Chloro-4-[[2-[1-pyrrolidinyl]ethyl]amino]quinazoline. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10324-10348. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Retrieved February 22, 2026, from [Link]
-
Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. (n.d.). JOCPR. Retrieved February 22, 2026, from [Link]
-
Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.). Google Patents.
-
Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. (n.d.). ijpras. Retrieved February 22, 2026, from [Link]
-
Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved February 22, 2026, from [Link]
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. (n.d.). Google Patents.
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 22, 2026, from [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved February 22, 2026, from [Link]
-
13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of 2,4-substituted quinazolines. Reagents and conditions: (a)... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved February 22, 2026, from [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(9), 3337-3341. [Link]
Sources
Technical Support Center: Prevention of 2,4-Dipiperidinylquinazoline Byproduct Formation
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing the formation of the 2,4-dipiperidinylquinazoline byproduct during the synthesis of 2- or 4-substituted piperidinylquinazolines. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
I. Troubleshooting Guide: Minimizing the 2,4-Dipiperidinylquinazoline Byproduct
The formation of the 2,4-dipiperidinylquinazoline byproduct is a common challenge in the synthesis of monosubstituted piperidinylquinazolines, which are important scaffolds in medicinal chemistry.[1][2][3] This typically occurs during the nucleophilic aromatic substitution (SNAr) reaction between a 2,4-dichloroquinazoline precursor and piperidine. Understanding the underlying reaction dynamics is key to mitigating this issue.
The SNAr reaction proceeds in a stepwise manner. The first substitution of a chlorine atom by piperidine is generally facile. However, the resulting monosubstituted product is still susceptible to a second substitution, leading to the undesired 2,4-dipiperidinylquinazoline. The challenge lies in stopping the reaction after the first substitution.
Issue 1: Excessive Formation of the Disubstituted Byproduct
Root Cause Analysis: The primary driver for the formation of the 2,4-dipiperidinyl byproduct is the reactivity of the monosubstituted intermediate. The initial substitution of a chlorine atom with an electron-donating amine group deactivates the quinazoline ring towards further nucleophilic attack, but this deactivation may not be sufficient to prevent a second substitution under forcing conditions.[4]
Troubleshooting Steps:
-
Stoichiometric Control of Piperidine:
-
Rationale: Using a significant excess of piperidine will invariably drive the reaction towards disubstitution. By carefully controlling the stoichiometry, you can limit the availability of the nucleophile for the second substitution.
-
Protocol: Begin by using a 1.0 to 1.2 molar equivalent of piperidine relative to the 2,4-dichloroquinazoline.[5] This ensures that there is just enough nucleophile for the initial substitution, minimizing the chances of a second reaction.
-
-
Reaction Temperature and Time Optimization:
-
Rationale: The second substitution typically requires more energy (higher temperature) and longer reaction times due to the deactivated ring system.[4] By carefully controlling these parameters, you can favor the monosubstituted product.
-
Protocol:
-
Start the reaction at a lower temperature (e.g., room temperature or 40-60°C) and monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the starting material is consumed and the monosubstituted product is the major component, quench the reaction promptly. Avoid prolonged heating.
-
-
-
Solvent Selection:
-
Rationale: The choice of solvent can influence the reaction rate and selectivity. A less polar, aprotic solvent can sometimes slow down the second substitution.
-
Protocol: While alcohols like ethanol are common, consider exploring solvents like acetonitrile or dioxane.[4][5] Dioxane, being a relatively high-boiling and unreactive solvent, can be a good choice, but careful temperature control is crucial.[4]
-
Experimental Protocol: Selective Monosubstitution of 2,4-Dichloroquinazoline
| Parameter | Recommended Condition | Rationale |
| Piperidine Stoichiometry | 1.0 - 1.2 equivalents | Minimizes the availability of the nucleophile for the second substitution.[5] |
| Temperature | Room Temperature to 60°C | The second substitution is less favorable at lower temperatures.[5] |
| Reaction Time | Monitor by TLC/LC-MS | Quench the reaction as soon as the starting material is consumed to prevent further reaction. |
| Solvent | Acetonitrile, Dioxane, or Ethanol | Solvent choice can influence selectivity; optimization may be required.[4][5] |
| Base (Optional) | 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) | Can be used to scavenge HCl produced during the reaction.[6] |
Issue 2: Poor Regioselectivity (Formation of 2- and 4- Isomers)
Root Cause Analysis: In most cases, the substitution at the C4 position of 2,4-dichloroquinazoline is significantly favored over the C2 position.[3][5] This is due to the electronic properties of the quinazoline ring. However, under certain conditions, a mixture of isomers can be obtained.
Troubleshooting Steps:
-
Leverage Inherent Reactivity:
-
Rationale: The C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack.[3][5]
-
Protocol: Standard reaction conditions (as described in Issue 1) will predominantly yield the 4-substituted isomer. If the 2-substituted isomer is desired, a different synthetic strategy is often required.
-
-
Steric Hindrance:
-
Rationale: While piperidine is not exceptionally bulky, using a more sterically hindered amine can further enhance selectivity for the more accessible C4 position.
-
Protocol: This is more of a consideration when designing the synthesis rather than a troubleshooting step for piperidine itself.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position?
A1: The enhanced reactivity of the C4 position is a well-documented phenomenon in quinazoline chemistry.[3][5] Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[3] This inherent electronic preference dictates the regioselectivity of the first substitution.
Q2: Are there alternative synthetic routes that completely avoid the formation of the 2,4-dipiperidinylquinazoline byproduct?
A2: Yes, several strategies can be employed to circumvent this issue:
-
Solid-Phase Synthesis: One effective method is to use a solid-phase synthesis approach.[6] By immobilizing the quinazoline scaffold on a polymer support, the second substitution can be sterically hindered or controlled through sequential addition of reagents.[6]
-
Stepwise Synthesis with a Protecting Group: A more traditional solution-phase approach involves a stepwise synthesis. One of the chloro-positions can be reacted with a different nucleophile that can later be removed or modified.
-
Alternative Quinazoline Core Syntheses: Modern synthetic methods offer ways to build the quinazoline core with the desired substitution pattern from the outset, avoiding the use of 2,4-dichloroquinazoline altogether.[1][7][8]
Q3: Can the 2,4-dipiperidinylquinazoline byproduct be converted back to the desired monosubstituted product?
A3: In most cases, this is not a practical or efficient approach. The carbon-nitrogen bonds formed are generally stable, and selectively cleaving one of the piperidine groups without degrading the rest of the molecule is challenging. The focus should be on preventing its formation in the first place.
Q4: How does the presence of other substituents on the quinazoline ring affect the formation of the byproduct?
A4: Electron-withdrawing groups on the quinazoline ring will generally increase the electrophilicity of the C2 and C4 positions, making the ring more reactive towards nucleophilic substitution.[5] This can potentially increase the rate of both the first and second substitutions, making the formation of the disubstituted byproduct more likely. Conversely, electron-donating groups will deactivate the ring, slowing down the reaction.
III. Visualizing the Reaction Pathway
The following diagram illustrates the sequential nucleophilic aromatic substitution leading to the formation of the desired monosubstituted product and the undesired disubstituted byproduct.
Caption: Reaction pathway for the formation of piperidinylquinazolines.
This guide is intended to provide a starting point for troubleshooting and optimizing your synthesis. The principles discussed here can be adapted to other nucleophiles and quinazoline derivatives. Always consult the relevant literature and perform your own risk assessment before undertaking any new experimental work.
References
- Benchchem. Troubleshooting common side reactions in quinazoline synthesis. Benchchem. Accessed February 21, 2026.
- Li, J., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega.
- Yin, P., et al. (2012).
- Yin, P., et al. (2012).
- Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Gordon, E. M., & Gallop, M. A. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
- Various Authors. (2023). Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity.
- Benchchem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Benchchem. Accessed February 21, 2026.
- Kim, H. Y., et al. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PLoS One.
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- N.A. (1983). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry Stack Exchange. (2024).
- Various Authors. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
- Various Authors. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
- Various Authors. (2020).
- Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters.
Sources
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]
Technical Support Center: Purification of Mono- and Di-Substituted Quinazolines
Welcome to the technical support center for the purification of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying mono- and di-substituted quinazolines. The structural similarity and often subtle differences in polarity between these analogs can make their separation a significant bottleneck in the synthetic workflow.
This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and explaining the fundamental principles behind our recommended solutions.
Method Selection Guide: Choosing Your Purification Strategy
The first critical step is selecting the appropriate purification technique. The choice depends on several factors including the scale of your synthesis, the polarity difference between your compounds, and the required final purity.
Troubleshooting Guide
Section 1: Flash Column Chromatography
Flash chromatography is often the first choice for purifying reaction mixtures.[1][2] However, separating closely related isomers presents a common challenge.[3]
Q1: My mono- and di-substituted quinazolines are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel. What can I do?
A1: This is a classic problem stemming from the very similar polarities of the isomers. Here’s a systematic approach to troubleshoot:
-
Causality: Standard solvent systems like Hexanes/Ethyl Acetate primarily separate based on polarity. If the functional groups on your quinazolines result in a negligible polarity difference, this system will fail.
-
Solution 1: Modify the Mobile Phase. The goal is to introduce secondary separation mechanisms.
-
Engage Aromaticity: Switch from Hexanes to Toluene or Dichloromethane (DCM) as the non-polar component. The π-π stacking interactions between the aromatic solvent and your quinazoline rings can introduce a new dimension of selectivity, often separating isomers that polarity alone cannot.
-
Adjust Polarity with Precision: Add a small percentage (0.5-2%) of methanol or isopropanol to an Ethyl Acetate/DCM system. This can subtly alter the hydrogen-bonding characteristics of the mobile phase and improve separation.
-
-
Solution 2: Reduce the Gradient Slope. A steep gradient is the enemy of difficult separations.
-
Run a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) or even an isocratic elution if the Rf values are in a suitable range (0.15-0.35). This gives the stationary phase more time to interact with the analytes, enhancing resolution.
-
-
Solution 3: Change the Stationary Phase. If modifying the mobile phase fails, the stationary phase is the next logical variable to change.
-
Alumina: For basic quinazolines, which can interact strongly and irreversibly with acidic silica, basic or neutral alumina can be an excellent alternative.[4]
-
Reversed-Phase Flash: If your compounds have sufficient hydrophobicity, reversed-phase (C18) flash chromatography can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.[4]
-
Q2: My quinazoline product is streaking badly on the TLC plate and giving a broad peak during flash chromatography. What's happening?
A2: Streaking (or tailing) is typically caused by undesirable secondary interactions between your compound and the stationary phase, or by sample overload.
-
Causality: The nitrogen atoms in the quinazoline ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-ideal interaction leads to poor peak shape.
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica.
-
Add a Competing Base: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase.[4] These bases will preferentially bind to the acidic silanol groups, "masking" them from your quinazoline product and resulting in more symmetrical peaks.
-
Pre-treat the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing the base additive.[4]
-
-
Solution 2: Check Compound Solubility. If your compound is poorly soluble in the mobile phase, it will not move through the column effectively, leading to tailing. Ensure your crude material fully dissolves in the initial solvent system before loading.
-
Solution 3: Reduce Sample Load. Overloading the column is a common cause of peak broadening and tailing. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
Section 2: High-Performance Liquid Chromatography (HPLC)
When flash chromatography fails to provide baseline separation, preparative HPLC is the method of choice for achieving high purity.[5][6][7]
Q3: I'm seeing significant peak tailing for my basic quinazoline compound in Reversed-Phase HPLC. How can I get sharp, symmetrical peaks?
A3: This is a very common issue, analogous to streaking on silica gel. The cause is the interaction between the basic nitrogen atoms of your quinazoline and residual, acidic silanol groups on the C18 stationary phase.
-
Causality: Even with modern end-capping, some silanol groups on the silica support remain accessible. At neutral pH, these groups can be deprotonated (SiO-) and interact ionically with protonated basic compounds, causing severe peak tailing.
-
Solution 1: Adjust Mobile Phase pH. This is the most powerful tool for improving the peak shape of basic compounds.[4]
-
Low pH (2.5-4): Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (water/acetonitrile or water/methanol). At low pH, your basic quinazoline will be fully protonated, but more importantly, the silanol groups will also be protonated (Si-OH) and neutral. This suppresses the unwanted ionic interaction, leading to sharp peaks. For mass spectrometry-compatible methods, formic acid is preferred.[5]
-
High pH (8-10): Use a pH-stable column (e.g., hybrid or polymer-based) and add an additive like ammonium bicarbonate or ammonium hydroxide. At high pH, your basic quinazoline will be neutral, while the silanols will be deprotonated. This also avoids the problematic ionic interaction.
-
-
Solution 2: Use a Highly Deactivated Column. Not all C18 columns are created equal. Use a column specifically designed for good peak shape with basic compounds, which typically features advanced end-capping technology to minimize accessible silanol groups.[4]
Q4: My mono- and di-substituted isomers are still not separating well on a C18 column. What are my next options in HPLC?
A4: While C18 is the workhorse of reversed-phase, it may not be the best choice for every isomeric separation.
-
Causality: Separation on a C18 column is dominated by hydrophobicity. If your isomers have nearly identical hydrophobic character, resolution will be poor.
-
Solution 1: Use a Phenyl-Hexyl Stationary Phase. These columns contain phenyl groups in the stationary phase. This enables π-π interactions between the column and your quinazoline rings, providing an alternative selectivity that can often resolve isomers that a C18 column cannot.[4]
-
Solution 2: Switch to Normal-Phase HPLC. If your compounds are soluble in non-polar solvents, normal-phase HPLC on a silica, diol, or cyano column can provide completely different selectivity compared to reversed-phase, often yielding excellent separation of isomers.
-
Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). For very polar quinazolines that show little retention on C18 columns, HILIC is an excellent alternative. It uses a polar stationary phase (like silica or diol) with a high-organic mobile phase, offering a unique retention mechanism for polar compounds.[4]
Section 3: Crystallization
Crystallization is a powerful and scalable purification technique that can yield material of very high purity, provided the compound is a solid and has moderate initial purity.[8][9]
Q5: I can't find a good single-solvent system for recrystallizing my quinazoline. It's either too soluble in everything or not soluble enough.
A5: This is a perfect scenario for using a binary solvent system, also known as anti-solvent crystallization.[8]
-
Causality: A successful recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at an elevated temperature. If no single solvent meets this criterion, a two-solvent system is necessary.
-
Solution: Anti-Solvent Crystallization.
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM, THF, or hot Ethanol).
-
While stirring, slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., Hexanes, Pentane, or water) until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the mixture until it just becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to induce crystallization. The impurities should remain in the solvent mixture.
-
Q6: My recrystallization attempt resulted in an oil or amorphous solid, not crystals. What went wrong?
A6: "Oiling out" or precipitation occurs when the solution becomes supersaturated too quickly, preventing the slow, ordered arrangement of molecules into a crystal lattice.
-
Causality: This is often caused by cooling the solution too rapidly or by using too much anti-solvent, causing the compound to "crash out" of the solution.
-
Solution 1: Slow Down the Process.
-
Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. Insulating the flask can help.
-
If using an anti-solvent, add it more slowly, especially near the saturation point.
-
-
Solution 2: Use a More Dilute Solution. Start with a larger volume of the "good" solvent. While this may reduce the overall yield, it can promote the formation of higher-quality crystals.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.
Frequently Asked Questions (FAQs)
Q: Which purification technique is generally best for separating positional isomers of substituted quinazolines?
A: This is a significant challenge as positional isomers often have very similar physical properties.[10] While there's no single answer, preparative HPLC, particularly with a phenyl-based stationary phase, often provides the best resolution due to its ability to exploit subtle differences in π-π interactions in addition to polarity.[4][3] Flash chromatography with an aromatic solvent (e.g., Toluene/EtOAc) can also be effective.
Q: My quinazoline has multiple polar functional groups (e.g., hydroxyl, carboxyl) and is difficult to purify with normal-phase chromatography. What should I do?
A: Highly polar compounds are often challenging for traditional silica gel chromatography.[11] Your best option is reversed-phase chromatography (either flash or HPLC), where these compounds typically behave well. If the compound is still not retained well on a C18 column, HILIC is the next logical technique to try.[4]
Q: Can I use distillation to purify my quinazoline product?
A: Distillation is generally only useful if your quinazoline product is a liquid or a low-melting solid and the impurities are non-volatile or have significantly different boiling points.[9] For separating mono- and di-substituted isomers, which typically have very close boiling points, distillation is rarely effective.
Q: My product seems to be decomposing on the silica gel column. How can I prevent this?
A: Some quinazoline derivatives can be sensitive to the acidic nature of standard silica gel.[4] The primary solution is to deactivate the silica by adding a base like triethylamine (1-2%) to your eluent.[4] Alternatively, using a less acidic stationary phase like neutral alumina is a very effective strategy.[4]
Key Experimental Protocols
Protocol 1: Step-by-Step Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and shows separation from impurities.[12]
-
Column Packing: Dry pack the column with silica gel. Gently tap the column to ensure even packing.
-
Deactivation (if needed): If your compound is basic, prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[4] Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or THF). Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add the dry powder to the top of the packed column.
-
Elution: Begin the chromatography with your pre-determined solvent system, either isocratically or with a slow polarity gradient. Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (a solvent in which the compound is very soluble).
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Allow the solution to cool slightly. Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise with stirring until the solution becomes faintly and persistently cloudy.[8]
-
Clarification: Add a few drops of the hot "good" solvent until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for at least an hour.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[8]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Quinazolines
| Technique | Typical Scale | Resolution | Throughput | Key Advantage | Common Challenge |
| Crystallization | mg to kg | Potentially Very High | Low to Medium | Excellent for high purity; scalable.[8] | Finding suitable solvent; not for oils. |
| Flash Chromatography | mg to >100 g | Low to Medium | High | Fast, high capacity, workhorse method.[13] | Poor separation of close isomers.[3] |
| Prep HPLC (RP) | µg to 10s of g | High to Very High | Low | Excellent for difficult separations.[4] | Solvent cost; lower capacity. |
| Prep HPLC (NP) | µg to 10s of g | High to Very High | Low | Orthogonal selectivity to RP-HPLC. | Requires non-polar solvents. |
References
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- AIP Publishing. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals.
- Benchchem. (n.d.). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
- Google Patents. (n.d.). The crystallization of quinoline.
- ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Taylor & Francis Online. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Chatterjee, S., et al. (2018).
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- King Group. (n.d.). Successful Flash Chromatography.
- Pharmaceutical Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Troubleshooting Low Reactivity at C2 Position
Executive Summary: The "C2 Conundrum"
In heterocyclic chemistry, the C2 position often presents a dichotomy of reactivity that frustrates multi-step synthesis. For electron-rich systems like indoles , C2 is electronically deactivated relative to the naturally nucleophilic C3 position. Conversely, for electron-deficient systems like pyridines or 2-metallated heterocycles , the C2 position suffers from instability (protodeboronation) or catalyst poisoning (N-coordination).
This guide addresses "low reactivity" in subsequent steps—specifically when a researcher attempts to functionalize a pre-formed intermediate or activate a C2-H bond—and provides mechanistic root-cause analysis and recovery protocols.
Module A: The Electronic Barrier (Indole C2-H Activation)
Symptom: You are attempting a C–H activation or electrophilic substitution at the C2 position of an indole, but the reaction either fails or exclusively yields the C3-substituted product.
Root Cause Analysis
Indoles possess a high-lying HOMO with significant coefficient density at C3. Without intervention, electrophiles will attack C3 (
Troubleshooting Protocol
Step 1: Audit the Directing Group (DG) If using transition metal catalysis (Rh, Pd, Ru), a Lewis-basic DG is required to anchor the metal near C2.
-
Ineffective DGs: N-Boc, N-Tosyl (Too bulky, non-coordinating).
-
Effective DGs: N-Pyrimidyl, N-Pivaloyl (weakly coordinating), N-carbamoyl.
Step 2: Switch to a "Blocking" Strategy If you cannot change the N-protecting group to a DG, you must physically block C3.
-
Protocol: Install a halogen (Cl/Br) or a silyl group (TMS) at C3. Perform the C2 reaction.[1][2][3][4] Remove the C3 block (e.g., TBAF for TMS, Hydrogenolysis for Cl).
Step 3: The "Migration" Trick For lithiation chemistry, N-Boc indoles undergo ortho-lithiation at C2 due to the inductive effect of the Boc group (making C2-H more acidic) and coordination to the carbonyl oxygen.
-
Failure Mode: If using n-BuLi/THF at -78°C yields no C2 product, the "C2-Li" species may be isomerizing to the thermodynamically stable "C3-Li" species upon warming, or the Boc group is undergoing nucleophilic attack.
-
Fix: Use LDA (non-nucleophilic) and maintain strictly cryogenic temperatures (-78°C) until the electrophile is added.
Visualization: C2 Selectivity Decision Tree
Caption: Decision logic for overcoming intrinsic C3 nucleophilicity to achieve C2 functionalization.
Module B: The Stability Trap (Protodeboronation)
Symptom: You have successfully synthesized a 2-heterocyclic boronic acid/ester (e.g., Indole-2-Bpin or Pyridine-2-B(OH)2). In the subsequent Suzuki coupling step, you observe low conversion and the formation of the de-borylated parent heterocycle (Ar-H).
Root Cause Analysis
2-Heterocyclic boronates are notoriously unstable.[5] The C2-B bond is highly susceptible to protodeboronation under the basic, aqueous conditions typical of Suzuki coupling.
-
Mechanism: The base (OH⁻) coordinates to Boron, forming a boronate "ate" complex. In 2-substituted heterocycles, the adjacent heteroatom (N, O, S) stabilizes the protonation of the C2 carbon, leading to rapid C-B bond cleavage before transmetallation to Palladium can occur [1].
Troubleshooting Protocol
Step 1: Diagnose via D2O Run a test reaction with D₂O instead of H₂O. If you observe deuterium incorporation at C2 (Ar-D) via NMR, protodeboronation is the culprit.
Step 2: Implement "Slow Release" Strategy The concentration of the free boronic acid must be kept low to favor the catalytic cycle over the decomposition pathway.
-
Option A: MIDA Boronates (Burke's Reagent) N-methyliminodiacetic acid (MIDA) boronates are air-stable and do not transmetallate. They slowly hydrolyze in weak aqueous base (K3PO4) to release the active boronic acid at a rate that matches the catalytic turnover [2].
-
Option B: Potassium Organotrifluoroborates (Molander Salts) Convert your boronic ester to the -BF3K salt. These are robust solids.[6] Under non-aqueous or weakly acidic conditions, they suppress protodeboronation [3].
Step 3: Anhydrous Conditions (The "Copper" Fix) If using 2-pyridyl boronates, switch to Cu(I)-promoted coupling (Liebeskind-Srogl or modified Suzuki).
-
Protocol: Use Cu(OAc)2 (stoichiometric) or CuI (catalytic) to facilitate transmetallation without requiring the high pH that triggers deboronation.
Data: Stability Comparison of C2-Boron Species
| Boron Species | Stability (pH 10, aq) | Reactivity Profile | Recommended Use |
| Boronic Acid -B(OH)2 | Very Low (<10 min t½) | Rapid decomposition | Avoid for C2-heterocycles |
| Pinacol Ester -Bpin | Low | Moderate; requires hydrolysis | Standard, but risky for C2 |
| MIDA Boronate | High (Indefinite solid) | Slow release (reservoir) | Gold Standard for unstable C2 |
| Trifluoroborate -BF3K | High | Acid/Base activated | Excellent for scale-up |
Visualization: The Kinetic Race
Caption: The "Slow Release" strategy keeps [Active] low, favoring the Pd cycle over the decomposition pathway.
Module C: Catalyst Poisoning (Pyridines & Azines)
Symptom: You have a C2-halogenated pyridine (e.g., 2-chloropyridine). You are attempting a Buchwald-Hartwig amination or Suzuki coupling. The reaction stalls despite the C2-Cl bond being chemically activated.
Root Cause Analysis
The pyridine nitrogen lone pair is a potent sigma-donor. It can bind to the Palladium center, displacing phosphine ligands and forming an inactive Pd(Ar)(Pyridine)Ln complex. This is "Catalyst Poisoning."
Troubleshooting Protocol
Step 1: Ligand Overhaul Monodentate phosphines (PPh3) are easily displaced by pyridine. Switch to bulky, chelating, or biaryl phosphine ligands that create a steric wall preventing N-coordination.
-
Recommended: XPhos, RuPhos, or BrettPhos (Buchwald Ligands).
-
Alternative: NHC ligands (e.g., PEPPSI-IPr) bind Pd tightly and resist displacement.
Step 2: The "N-Oxide" Activation Oxidize the pyridine nitrogen to the N-oxide (Py-N-O) using mCPBA before the coupling step.
-
Why? This removes the lone pair (preventing poisoning) and actually activates the C2 position further for oxidative addition.
-
Post-Reaction: Reduce the N-oxide back to the pyridine using Zn/NH4Cl or PCl3.
Frequently Asked Questions (FAQ)
Q: I have an N-Boc indole. Can I directly arylate C2 using Palladium? A: Generally, no. N-Boc is sterically bulky and does not act as a directing group for Pd. It usually leads to C3 arylation (if C3 is open) or no reaction. You must switch to a directing group like N-Pivaloyl or N-Pyrimidyl to guide the Pd to C2 via C-H activation [4].
Q: My 2-pyridyl boronic acid turns black and yields nothing. Why? A: It is likely decomposing before it reacts. Do not use the free acid. Synthesize the MIDA boronate or Potassium Trifluoroborate analogue. Alternatively, reverse the polarity: use a 2-halopyridine + aryl boronic acid (the 2-halo species is stable).
Q: Can I use microwave irradiation to force the C2 reaction? A: Use caution. For coupling (Suzuki/Buchwald), microwaves can help overcome activation energy barriers. However, for boronic acids, high temperature accelerates protodeboronation faster than it accelerates transmetallation. If using microwaves, you must use the MIDA or BF3K protected forms.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5][7][8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Potassium Organotrifluoroborates: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Indole C2-H Activation (Directing Groups): Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for Transformative C–H Activation. Chemical Reviews. [Link]
Sources
- 1. quora.com [quora.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing stoichiometry for mono-substitution of 2,4-dichloroquinazoline
Status: Operational | Ticket ID: DCQ-OPT-001 | Tier: L3 (Senior Application Scientist)
Welcome to the Advanced Synthesis Support Center. You are accessing the troubleshooting and optimization database for 2,4-dichloroquinazoline mono-substitution. This guide moves beyond basic textbook theory to address the practical "why" and "how" of achieving high-fidelity mono-functionalization.
🔬 Module 1: The Stoichiometry & Selectivity Core
Q: What is the "Golden Ratio" for mono-substitution, and why does my reaction fail even when I use it?
The Standard: The theoretical ideal is 1.0 to 1.05 equivalents of nucleophile relative to the substrate. The Reality: Stoichiometry is necessary but insufficient for selectivity. Even with 1.0 equivalent, you can generate 10–15% bis-substituted impurity if local concentration hotspots occur.[1]
The Fix (The "Dilution-Addition" Protocol):
-
Inverse Addition: Do not dump the nucleophile into the quinazoline.
-
Slow Addition: Dissolve the nucleophile in the reaction solvent and add it dropwise to the quinazoline solution over 30–60 minutes.
-
The Mechanism: This ensures that at any given second,
.[1] The nucleophile is statistically forced to react with the most electrophilic site (C4) on the abundant starting material rather than attacking the already-reacted product (C2).
Q: Why is C4 the kinetic product? (The "Electronic Sink" Theory)
You must understand the electronic landscape to control it.
-
C4 Position: The C4 carbon is adjacent to N3 and the fused benzene ring. The N3 atom exerts a strong inductive electron-withdrawing effect, and the LUMO coefficient at C4 is significantly higher. It is the "hottest" electrophilic spot.
-
C2 Position: While also electron-deficient (flanked by N1 and N3), it is less reactive than C4.[1]
-
Implication: Under kinetic control (low temperature, 0°C), substitution occurs almost exclusively at C4.[1] If you heat the reaction or allow excess nucleophile, you overcome the activation energy barrier for C2, leading to bis-substitution.
📊 Module 2: Reaction Conditions & Solvent Effects[2]
Data Table: Optimization Parameters
Comparative analysis of reaction variables for C4-selective mono-amination.
| Variable | Recommended Range | Why? | Risk of Deviation |
| Stoichiometry | 0.95 – 1.05 eq | Limits availability of Nu for the 2nd attack. | >1.1 eq leads to exponential bis-product formation. |
| Temperature | -10°C to 0°C | Freezes the reaction at the kinetic product (C4). | >25°C activates C2 substitution (Bis-product). |
| Base | DIPEA / TEA (1.2 eq) | Scavenges HCl; soluble in organic media.[1] | Inorganic bases ( |
| Solvent | THF, DCM, Dioxane | Aprotic; prevents solvolysis side-reactions.[1] | Alcohols (MeOH/EtOH) can act as nucleophiles, creating ether byproducts.[1] |
| Concentration | 0.1 M – 0.2 M | Dilution favors selectivity.[1] | High conc. (>0.5 M) increases collision frequency for bis-substitution. |
🛠️ Module 3: Troubleshooting & FAQs
Q: I see a new spot on TLC that isn't Starting Material (SM) or Product. What is it?
Diagnosis: It is likely 2-chloro-4(3H)-quinazolinone (Hydrolysis Product).
-
Cause: 2,4-dichloroquinazoline is highly moisture-sensitive. If your solvent is "wet" or your base is hygroscopic, the C4-Cl will be displaced by water/hydroxide instead of your amine.
-
Solution: Use anhydrous solvents. Flame-dry glassware. Switch to DIPEA (less hygroscopic than solid KOH/NaOH).[1]
Q: My reaction stalled at 80% conversion. Should I add more nucleophile?
Warning: NO.
-
Reason: If you add more nucleophile now, you will likely form bis-product before the remaining 20% SM converts. The remaining SM is likely unreactive due to some inhibition or degradation.
-
Action: Work up the reaction. It is easier to separate unreacted non-polar SM from the polar mono-product than it is to separate the mono-product from the structurally similar bis-product.
🧪 Validated Protocol: C4-Selective Mono-Amination
Objective: Synthesis of 4-amino-substituted-2-chloroquinazoline with <5% bis-impurity.
-
Preparation:
-
Dissolve 2,4-dichloroquinazoline (1.0 mmol, 199 mg) in anhydrous THF (10 mL).
-
Cool the solution to 0°C (ice/water bath). Stir for 10 min.
-
Add DIPEA (1.2 mmol, 209 µL) in one portion.
-
-
Nucleophile Addition (The Critical Step):
-
Dissolve the Amine Nucleophile (1.0 mmol) in anhydrous THF (2 mL).
-
Add this solution dropwise over 30 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Note: The solution often turns yellow/orange upon substitution.
-
-
Monitoring:
-
Maintain 0°C. Monitor by TLC (Hexane/EtOAc) or LCMS at 1 hour.
-
Success Criteria: Disappearance of SM (m/z 199/201) and appearance of Mono-product (M+Nucleophile-Cl).
-
Stop Condition: If Bis-product (M+2Nucleophile-2Cl) appears >2%, quench immediately.
-
-
Workup:
📉 Visualizing the Pathway
Diagram 1: Reaction Selectivity Pathways
This diagram illustrates the kinetic competition between the desired C4 substitution and the undesired C2/Hydrolysis pathways.
Caption: Kinetic pathway showing C4 selectivity (Green) vs. C2 over-reaction (Red) and hydrolysis risks.[1]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your yield or purity is suboptimal.
Caption: Logic flow for diagnosing common failure modes in quinazoline substitution.
📚 References
-
BenchChem. (2025).[1][2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from
-
Verma, S., et al. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(1).[1][3] Retrieved from [1]
-
Yin, P., et al. (2012).[1][4] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization. Journal of Organic Chemistry, 77(5), 2649-2658.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7223, 2,4-Dichloroquinazoline. Retrieved from [1]
Sources
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
Technical Support Center: Purification Strategies for 2,4-Dichloroquinazoline
[1]
Introduction: The Electrophile Management Challenge
2,4-Dichloroquinazoline (2,4-DCQ) is a high-value heterocyclic building block, but its dual electrophilic sites (C2 and C4) create a unique purification challenge.[1] The C4 position is highly reactive toward nucleophiles due to the inductive effect of the adjacent nitrogen and the conjugation with the benzene ring, while the C2 position is significantly less reactive.
The Core Problem: If your reaction does not reach 100% conversion, you are left with a highly reactive electrophile in your crude mixture.[1] Standard silica chromatography can be difficult because 2,4-DCQ is non-polar and often co-elutes with non-polar products. Furthermore, 2,4-DCQ is prone to hydrolysis on acidic silica, leading to "streaking" or the formation of insoluble quinazolinediones that clog columns.[1]
This guide outlines three field-proven modules for removal, selected based on your product's chemical stability.
Module 1: The Chemical Quench (Hydrolysis & Extraction)
Best For: Products that are stable to mild aqueous base (non-hydrolyzable). Mechanism: Converting the lipophilic 2,4-DCQ into a water-soluble salt.
The Science
2,4-DCQ is hydrolytically unstable in basic media. Upon exposure to aqueous hydroxide, the reactive C4-chlorine is displaced first, followed by the C2-chlorine. This converts the lipophilic starting material into quinazoline-2,4(1H,3H)-dione (also known as benzoyleneurea).[1]
While the dione itself has poor solubility in most solvents, in the presence of a base (pH > 10), it deprotonates to form a disodium salt , which is highly water-soluble.[1]
Protocol 1.1: Basic Wash Workflow
Use this method if your product contains no esters, acyl chlorides, or base-labile protecting groups.[1]
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (DCM or Ethyl Acetate).
-
Quench: Add an equal volume of 1.0 M NaOH .
-
Agitation: Stir vigorously for 15–30 minutes at room temperature.
-
Note: Simple shaking in a separatory funnel is often insufficient to fully hydrolyze the C2 chloride. A stir plate is recommended.
-
-
Separation: Transfer to a separatory funnel.
-
Aqueous Layer (Top/Bottom depending on solvent): Contains the hydrolyzed 2,4-DCQ (as dione salt) and inorganic byproducts.
-
Organic Layer: Contains your target product.[2]
-
-
Wash: Wash the organic layer once with brine to remove residual base.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.
Visualization: Hydrolysis Pathway
Caption: Step-wise conversion of lipophilic 2,4-DCQ into hydrophilic salt species via basic hydrolysis.
Module 2: Solid-Phase Scavenging
Best For: Acid/Base sensitive products or high-throughput parallel synthesis. Mechanism: Covalent capture of the electrophile onto an insoluble polymer support.
The Science
Since 2,4-DCQ is an electrophile, it can be removed by reacting it with a polymer-supported nucleophile. A diamine-functionalized resin (e.g., aminoethyl polystyrene) is ideal.[1] The resin's primary amine attacks the C4 position of the impurity, covalently tethering it to the bead. The bead is then removed by simple filtration.
Protocol 2.1: Resin Scavenging[1]
-
Selection: Choose a resin like Tris-(2-aminoethyl)-amine polystyrene or Polymer-supported Thiol .
-
Stoichiometry: Calculate the theoretical excess of 2,4-DCQ. Add 3–5 equivalents of resin relative to the impurity.
-
-
Incubation: Add the resin directly to your reaction mixture (or crude solution in DCM/THF).
-
Conditions: Shake or stir gently for 1–4 hours at room temperature.
-
Tip: If the C2-chlorine is sluggish, mild heating (40°C) may be required, but usually, anchoring via the C4 position is sufficient for removal.[1]
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Result: The filtrate contains your purified product; the impurity remains trapped on the filter cake.
Module 3: Chromatographic Resolution
Best For: Difficult separations where chemical modification is not possible. Mechanism: Exploiting polarity differences (Rf values) and stationary phase interactions.
The Science
2,4-DCQ has an Rf of ~0.6–0.8 in 20% EtOAc/Hexanes (non-polar). Many 4-substituted quinazoline products are significantly more polar (Rf < 0.4). However, 2,4-DCQ can degrade on acidic silica gel, creating a "streak" that contaminates the product fractions.[1]
Protocol 3.1: Neutralized Silica Flash
-
Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites on the silica.
-
Loading: Load the crude sample. Avoid dissolving in DMSO or DMF if possible (use dry loading on Celite if necessary).
-
Elution: Run a gradient from 0% to 50% EtOAc in Hexanes (or Heptanes).
-
Observation: 2,4-DCQ usually elutes near the solvent front.
-
Detection: 2,4-DCQ is UV active (254 nm).[1]
-
-
Monitoring: Use TLC to confirm the separation. 2,4-DCQ stains poorly with ninhydrin but strongly under UV.[1]
Decision Matrix & Troubleshooting
Method Selection Guide
Caption: Logic flow for selecting the appropriate purification module.
Frequently Asked Questions (FAQ)
Q: I tried the basic wash, but a white solid precipitated in my separatory funnel. What is it? A: That is likely quinazoline-2,4-dione (the hydrolyzed impurity). If the pH of your aqueous layer dropped below 10 (neutralized by acid byproducts), the dione is no longer a salt and precipitates.
-
Fix: Add more NaOH until the solid redissolves, or simply filter the biphasic mixture to remove the solid before separating layers.
Q: My product has an ester, so I can't use NaOH. Can I use a weaker base? A: You can try saturated Sodium Bicarbonate (NaHCO₃), but the hydrolysis of the C2-chlorine will be very slow. In this case, Module 2 (Resin Scavenging) is strongly recommended over chemical washing.[1]
Q: I see a "ghost spot" on TLC that trails my product. Is this 2,4-DCQ? A: 2,4-DCQ tends to run high (non-polar).[1] If the spot is trailing or streaking, it is likely the monohydrolyzed intermediate (2-chloro-4-hydroxyquinazoline) forming on the silica plate. Run a 2D-TLC: spot the plate, wait 10 minutes, then run it. If the spot changes Rf or shape, it is degrading on the silica. Use neutralized silica (Module 3).
Q: Can I remove 2,4-DCQ by vacuum drying? A: 2,4-DCQ does sublime under high vacuum and heat, but it is not efficient for bulk removal and will contaminate your lyophilizer/pump oil.[1] We do not recommend sublimation as a primary purification method.
References
-
Hydrolysis Kinetics: Journal of the Chemical Society B: Physical Organic, 1967, 123-130.[1] (Establishes the reactivity order C4 > C2 for quinazolines).
-
Scavenging Protocols: Journal of Combinatorial Chemistry, 2000, 2(6), 575-578.[1] (Details on polymer-supported nucleophiles for electrophile removal).
-
Quinazoline Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 64048, Quinazoline-2,4-dione. (Solubility and stability data).
Validation & Comparative
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Piperidinyl Quinazolines
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of piperidinyl quinazolines , a critical structural motif in kinase inhibitors (e.g., EGFR inhibitors like Vandetanib). Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, offering a comparative analysis against structural analogs (morpholinyl/piperazinyl derivatives) and alternative dissociation techniques (CID vs. HCD).
Intended Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists.
Part 1: Mechanistic Fragmentation Analysis
The Core Interaction: ESI-CID Behavior
In Electrospray Ionization (ESI), piperidinyl quinazolines typically form singly protonated molecules
-
Quinazoline N1: Part of an aromatic system; protonation here stabilizes the core but directs charge-remote fragmentation.
-
Piperidine N: Highly basic (
); protonation here is kinetically favored and drives charge-proximal fragmentation (inductive cleavage).
Fragmentation Pathway Map
The following diagram illustrates the competing fragmentation pathways for a representative 4-(piperidin-1-yl)quinazoline.
Figure 1: Mechanistic fragmentation tree of piperidinyl quinazolines under ESI-CID conditions. The primary competition is between the loss of the intact piperidine ring and internal cross-ring cleavages.
Diagnostic Ion Table
The following ions are characteristic of this structural class.
| Fragment Type | Mechanism | Diagnostic Value | m/z Shift (Example) |
| Heterolytic Cleavage: Loss of the piperidine radical/neutral. | High: Confirms the presence of an unsubstituted piperidine ring attached to the core. | Precursor | |
| Homolytic Cleavage: Loss of piperidinyl radical (rare in ESI, common in EI). | Low: Often indicates high collision energy artifacts. | Precursor | |
| Cross-Ring Cleavage: Loss of ethylene ( | Medium: Distinguishes piperidine from pyrrolidine (which loses | Precursor | |
| Deamination: Loss of | Contextual: Indicates metabolic N-dealkylation. | Precursor |
Part 2: Comparative Analysis (Product vs. Alternatives)
Structural Comparison: Piperidinyl vs. Morpholinyl/Piperazinyl
In drug design, piperidine is often swapped with morpholine (e.g., Gefitinib) or piperazine to alter solubility. Their MS fragmentation offers distinct fingerprints.
| Feature | Piperidinyl Quinazoline | Morpholinyl Quinazoline | Piperazinyl Quinazoline |
| Primary Neutral Loss | |||
| Ring Stability | High: The carbon backbone is stable; requires higher CE to fragment ring. | Medium: The C-O bond is weaker, promoting ring opening at lower energies. | Low: The second nitrogen facilitates facile ring opening and fragmentation. |
| Basicity ( | High (~11.0). Proton is sequestered on the ring, suppressing core fragmentation. | Lower (~8.3). Proton is more mobile, allowing more diverse fragmentation of the quinazoline core. | Moderate (~9.8). Comparison depends on N-substitution. |
Methodological Comparison: CID vs. HCD
Choosing the right dissociation technique is critical for metabolite identification.
-
CID (Collision Induced Dissociation - Ion Trap):
-
Mechanism:[1] Resonant excitation.
-
Limitation:Low Mass Cutoff (LMCO). You will often lose diagnostic ions below 1/3 of the precursor m/z.
-
Verdict: Best for confirming the intact core structure (e.g., proving the quinazoline scaffold is unchanged).
-
-
HCD (Higher-energy Collisional Dissociation - Orbitrap):
Part 3: Validated Experimental Protocol
Workflow Logic
To ensure reproducible data, this protocol utilizes a "Ramp-CE" (Collision Energy) strategy. Single-energy experiments often miss intermediate ions critical for pathway elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: High organic content aids desolvation; Formic acid ensures complete protonation
.
-
-
LC Parameters (for complex mixtures):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Source Conditions (ESI+):
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Critical Check: Ensure precursor isolation width is narrow (e.g., 1.0 Da) to exclude isotopes that complicate spectral interpretation.
-
-
Fragmentation Setup (The "Ramp"):
-
Acquire MS/MS spectra at three distinct collision energies: 15, 30, and 45 eV .
-
Low (15 eV): Preserves the piperidine ring; observe loss of water or labile groups.
-
Medium (30 eV): Induces cross-ring cleavage (diagnostic alkyl losses).
-
High (45 eV): Shatters the quinazoline core (RDA reactions); useful for scaffold verification.
-
Experimental Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for structural elucidation of piperidinyl quinazolines.
References
-
Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. [Link]
-
Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis." Journal of the Brazilian Chemical Society. [Link]
-
Nagaraj, N., et al. (2010).[4] "Feasibility of HCD- and CID-type fragmentation for phosphoproteomics." Journal of Proteome Research. [Link]
-
Holcapek, M., et al. (2010). "Structural characterization of quinazoline derivatives by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
Sources
- 1. chempap.org [chempap.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Analysis & Synthesis Guide: 2-Chloro-4-aminoquinazoline Derivatives
Executive Summary
This guide provides a technical comparison of the thermal properties (Melting Point - MP) of 2-chloro-4-aminoquinazoline derivatives. These compounds are critical intermediates in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Gefitinib).
The 2-chloro-4-aminoquinazoline scaffold is unique because it retains a reactive chlorine at the C2 position, allowing for sequential functionalization. This guide focuses on the Structure-Property Relationship (SPR) of the C4-amino substituent, demonstrating how electronic effects and molecular packing influence solid-state stability.[1]
Key Insight: The melting point of these derivatives is not random; it is heavily governed by the electronic nature of the substituent on the 4-amino phenyl ring.[1] Electron-withdrawing groups (EWG) and Hydrogen-bond donors significantly increase lattice energy compared to the unsubstituted parent compound.[1]
Chemical Context & Regioselectivity
The synthesis of these derivatives relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The starting material, 2,4-dichloroquinazoline, possesses two electrophilic sites.
-
C4 Position: Highly reactive due to the cumulative electron-withdrawing effect of the N1 and N3 nitrogens.[1]
-
C2 Position: Less reactive, requiring higher temperatures or stronger nucleophiles to displace.[1][2]
By controlling temperature and stoichiometry, we can selectively install an amine at C4 while preserving the C2-chlorine for future diversity.
Visualization: Regioselective Synthesis Workflow
Caption: Kinetic control at lower temperatures favors substitution at the C4 position, preserving the C2-Cl handle.
Comparative Data: Melting Point Analysis
The following table aggregates experimental melting point data for 2-chloro-4-(aryl)aminoquinazoline derivatives. The variation illustrates the impact of the para-substituent on the aniline ring.
| Entry | Substituent (R) at C4-Aniline | Electronic Effect (Hammett) | Melting Point (°C) | Performance Insight (Solid State) |
| 1 | -H (Phenyl) | Neutral | 171 – 175 | Baseline reference. Moderate lattice stability.[1] |
| 2 | -Br (4-Bromo) | Weak EWG / Lipophilic | 187 – 193 | Halogen bonding and increased molecular weight enhance packing.[1] |
| 3 | -CF3 (4-Trifluoromethyl) | Strong EWG | 190 – 195 | Strong dipole interactions increase lattice energy.[1] |
| 4 | -OMe (4-Methoxy) | Donor (Resonance) | 196 – 201 | Planarity and potential weak H-bonding increase stability.[1] |
| 5 | -OH (4-Hydroxy) | Donor / H-Bond | > 300 | Critical: Intermolecular H-bonding creates an extremely stable crystal lattice, drastically reducing solubility.[1] |
Data Interpretation:
-
The "H-Bond" Cliff: Entry 5 (-OH) demonstrates that introducing a strong Hydrogen Bond donor (phenolic OH) spikes the melting point by >100°C. While this implies high thermal stability, it often correlates with poor solubility , presenting a challenge for drug formulation.
-
Electronic Hardening: Both electron-donating (-OMe) and electron-withdrawing (-CF3) groups raise the MP relative to the unsubstituted phenyl (Entry 1).[1] This suggests that any increase in molecular polarity or polarizability improves crystal packing efficiency in this scaffold.[1]
Experimental Protocol: Synthesis of Entry 1
Objective: Synthesis of 2-chloro-4-phenylaminoquinazoline. Scale: 1.0 mmol pilot.
Reagents
-
2,4-Dichloroquinazoline (1.0 eq)
-
Aniline (1.0 eq)[3]
-
Triethylamine (Et3N) (1.2 eq)
-
Ethanol (EtOH) or Isopropanol (IPA) (Solvent, 10 volumes)
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloroquinazoline (200 mg, 1.0 mmol) in 5 mL of EtOH in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (167 µL) followed by the slow, dropwise addition of Aniline (93 mg, 1.0 mmol).
-
Expert Note: Cooling is mandatory.[1] Adding amine at reflux will lead to ~10-15% double substitution (impurity).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexane).
-
Checkpoint: The product usually precipitates as a white/yellow solid during the reaction.[1]
-
-
Work-up: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 15 minutes to maximize precipitation.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (2 x 5 mL) to remove triethylamine hydrochloride salts.[1]
-
Purification: Recrystallize from hot Ethanol.
-
Expected Yield: 70–85%.
-
Target MP: 171–175 °C.[4]
-
Decision Logic: Selecting the Right Derivative
When designing a library, use this logic flow to balance stability (MP) with processability.
Caption: Decision tree for substituent selection based on desired physicochemical properties.
References
-
Regioselectivity & Synthesis
-
Molecules2022 , 27(12), 3906. "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[1]
-
-
Melting Point Data (Aniline Series)
- Molecules2022, 27(12), 3906 (Supporting Info).
-
Mechanistic Insight (SNAr)
-
General Characterization
- PubChem Compound Summary for 2-chloro-4-phenylquinazoline.
Sources
- 1. 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 4. 679. Sulphanilamide derivatives: compounds derived from 2- and 4-aminoquinazoline and 1-aminophthalazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]
Comparing biological activity of piperidine vs piperazine quinazolines
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-adrenergic antagonists (e.g., Prazosin). The substitution at the C-4 position is a critical determinant of biological activity. This guide compares the two most common C-4 substituents: Piperidine (a lipophilic, mono-nitrogen heterocycle) and Piperazine (a hydrophilic, di-nitrogen heterocycle).
Key Takeaway:
-
Piperazine is the preferred choice for optimizing solubility and creating solvent-exposed hydrogen bonding interactions (e.g., EGFR inhibitors).
-
Piperidine is superior for driving hydrophobic affinity and shifting selectivity profiles toward lipophilic pockets (e.g., Sigma-1 receptors), though often at the cost of aqueous solubility.
Physicochemical & Structural Analysis
The choice between these two rings fundamentally alters the physicochemical landscape of the drug molecule.
| Feature | Piperazine Moiety | Piperidine Moiety | Impact on Drug Design |
| Structure | 1,4-Diazacyclohexane | Azacyclohexane | Piperazine adds a distal nitrogen; Piperidine is a hydrocarbon chain. |
| Basicity (pKa) | ~9.8 (N1) & ~5.6 (N4) | ~11.2 (N1) | Piperazine is doubly protonatable; Piperidine is a stronger base but mono-cationic. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Piperidine increases membrane permeability but decreases solubility. |
| H-Bonding | Donor & Acceptor | Acceptor Only (Tertiary) | Piperazine's distal NH can H-bond with solvent or protein residues (e.g., Asp/Glu). |
| Conformation | Chair (Rigid) | Chair (Rigid) | Both are spatially similar, but Piperazine has higher polar surface area (PSA). |
Biological Activity Profile
A. EGFR Tyrosine Kinase Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the piperazine ring is historically favored.
-
Mechanism: The quinazoline core binds to the ATP-binding pocket. The C-4 substituent often extends toward the solvent front.
-
Performance: Piperazine derivatives (like Gefitinib) utilize the distal nitrogen to recruit water networks or interact with surface residues, improving solubility without sacrificing potency.
-
Data Insight: Replacing the piperazine of Gefitinib with a piperidine analog often results in a decrease in potency (higher IC50) due to the loss of the distal hydrogen bond and reduced solubility in the assay buffer.
B. Selectivity Switching: A Case Study (H3 vs. Sigma-1)
A direct matched-molecular pair study demonstrated how swapping these rings flips target selectivity.
-
Compound 4 (Piperazine): High affinity for Histamine H3 Receptor (Ki = 3.17 nM); Low affinity for Sigma-1 (Ki = 1531 nM).[1]
-
Compound 5 (Piperidine): Retained H3 affinity (Ki = 7.70 nM); Gained massive Sigma-1 affinity (Ki = 3.64 nM).[1]
-
Interpretation: The Sigma-1 receptor binding pocket is highly hydrophobic. The lipophilic piperidine ring stabilized this interaction, whereas the polar piperazine ring destabilized it.
C. Alpha-Adrenergic Antagonism
-
Standard: Prazosin and Terazosin use a piperazine ring.
-
Role: The piperazine ring acts as a spacer that positions the acyl group for interaction with the receptor while maintaining water solubility. Piperidine analogs in this class generally show reduced bioavailability despite retaining receptor affinity.
Pharmacokinetics & Metabolism (ADME)[2][3][4]
Metabolic Fate
The metabolic stability of the two rings differs significantly, influencing the drug's half-life and toxicity profile.
-
Piperazine (Gefitinib-like): Susceptible to ring opening and N-dealkylation. The distal nitrogen is a "soft spot" for metabolic attack.
-
Piperidine: Generally more stable but prone to hydroxylation at the C-3 or C-4 positions.
Visualization: Metabolic Pathways
The following diagram illustrates the metabolic divergence, using Gefitinib (piperazine) as the primary model.
Caption: Metabolic pathways contrasting the oxidative ring opening of piperazine (Gefitinib) vs. the hydroxylation typical of piperidine scaffolds.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Coupling
To synthesize these derivatives, a palladium-catalyzed cross-coupling is the standard industrial approach.
Protocol:
-
Reactants: 4-Chloroquinazoline derivative + 4-Boronophenyl-piperazine (or piperidine).
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Base: K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Reflux at 100°C for 12 hours under Argon.
-
Purification: Flash column chromatography (DCM/MeOH).
B. In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the inhibitory capacity (IC50) of the synthesized compounds against EGFR.
-
Preparation: Dilute compounds in DMSO (serial dilution).
-
Enzyme Mix: Prepare EGFR kinase (0.2 ng/µL) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction:
-
Add 2 µL compound + 4 µL Enzyme Mix to 384-well plate.
-
Incubate 10 min at RT.
-
Add 4 µL ATP/Substrate mix (Poly-Glu-Tyr).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
-
Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Measure Luminescence (RLU).
-
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo Kinase Inhibition Assay.
Conclusion & Recommendation
| Goal | Recommended Scaffold | Rationale |
| Maximize Solubility | Piperazine | The distal nitrogen (pKa ~9.8) provides a handle for salt formation and H-bonding. |
| Target Hydrophobic Pocket | Piperidine | Lacks the polar distal nitrogen, ideal for deep, lipophilic binding sites (e.g., Sigma-1). |
| Avoid Ring-Opening Metabolism | Piperidine | More metabolically robust than the piperazine ring, though hydroxylation must be monitored. |
| Mimic Approved Drugs | Piperazine | Found in Gefitinib, Prazosin, and Imatinib; a proven, safe pharmacophore. |
Final Verdict: Start with the Piperazine scaffold for kinase programs to ensure adequate solubility and "drug-likeness." Switch to Piperidine only if you need to increase lipophilicity to penetrate the CNS or engage a specifically hydrophobic pocket.
References
-
BenchChem. Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. (2025).[2][3] Link
-
RSC Publishing. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. (2025).[2][3] Link
-
PubMed. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (2017). Link
-
PubMed. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021).[1][4][5][6] Link
-
ClinPGx. Gefitinib Pathway, Pharmacokinetics. (2021).[1][5][6] Link
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcat.com [ijpcat.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
Elemental analysis standards for 2-Chloro-4-(piperidin-1-yl)quinazoline
This guide provides a technical analysis of elemental analysis (EA) standards for 2-Chloro-4-(piperidin-1-yl)quinazoline (Formula: C₁₃H₁₄ClN₃), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.
It addresses the specific challenges posed by refractory nitrogen-heterocycles containing halogens and compares the efficacy of standard combustion protocols against optimized methodologies and orthogonal validation techniques.
Executive Summary & Compound Profile
2-Chloro-4-(piperidin-1-yl)quinazoline is a fused bicyclic N-heterocycle. Its structural rigidity and high nitrogen/chlorine content present unique challenges for standard purity validation. While Elemental Analysis (CHN) remains the "gold standard" for journal publication (typically requiring
Compound Specifications
| Parameter | Value |
| Formula | C₁₃H₁₄ClN₃ |
| Molecular Weight | 247.72 g/mol |
| Theoretical Carbon | 63.03% |
| Theoretical Hydrogen | 5.70% |
| Theoretical Nitrogen | 16.96% |
| Physical State | Solid (Crystalline) |
| Combustion Class | Refractory (Difficult to burn due to stable quinazoline core) |
Technical Challenges: The "Nitrogen-Chlorine" Conflict
The analysis of this compound fails in standard setups due to two synergistic mechanisms:
-
Refractory Nitrogen (The "Coke" Effect): The quinazoline ring is thermodynamically stable. In standard flash combustion (
), it often forms a graphitic nitrogen-containing char ("coke") rather than fully oxidizing to and . This results in low Nitrogen and Carbon recovery . -
Chlorine Interference: The chlorine atom (
) forms and gas upon combustion. Without specific scrubbing, these halogens react with the Nitrogen detector or the reduction copper, skewing the N-value.
Comparative Analysis: Method Performance
We evaluate three validation standards/methods for this compound.
Method A: Standard Flash Combustion (CHN)
-
Protocol: Dynamic flash combustion at
using Acetanilide calibration. -
Outcome: High Failure Rate.
-
Data: Typically shows Carbon error
(incomplete burn) and Nitrogen error variable due to Cl interference.
Method B: Optimized Oxygen-Boost with Additives (Recommended)
-
Protocol: Combustion at
with Tungsten Oxide ( ) or Vanadium Pentoxide ( ) powder additives. -
Mechanism: The additive acts as an oxygen donor and flux, breaking the refractory ring and preventing char formation. A silver wool trap is used to scrub Chlorine.
-
Outcome: Passes (
).
Method C: Orthogonal Validation (qNMR)
-
Protocol: Quantitative
-NMR using an internal standard (e.g., Maleic Acid or TCNB). -
Outcome: Passes. Superior for absolute purity but does not satisfy "Elemental Analysis" journal requirements unless EA is proven impossible.
Performance Comparison Table
| Metric | Method A: Standard CHN | Method B: Optimized EA (Additives) | Method C: qNMR (Orthogonal) |
| Accuracy | Low (Systematic Error) | High ( | High ( |
| Precision (RSD) | Poor (> 2.0%) | Excellent (< 0.2%) | Good (< 1.0%) |
| Combustion Completeness | ~95-98% (Char residue) | 100% | N/A |
| Interference Handling | Fails (Cl skews N) | Excellent (Ag trap + | Excellent (Specific signals) |
| Sample Required | 2-3 mg | 2-3 mg | 10-20 mg |
| Suitability | Not Recommended | Gold Standard | Alternative Standard |
Experimental Protocol: Optimized EA Workflow
To achieve the
Step 1: Instrument Preparation
-
Furnace Temp: Set Combustion Zone to
(vs standard ). -
Reduction Zone:
(Copper). -
Halogen Scrubber: Ensure Silver Wool (or Silver Gauze) is fresh in the combustion tube exit to trap Chlorine gas (
).
Step 2: Calibration
-
Standard: Do NOT use Acetanilide alone. Use a standard that mimics the N/Cl ratio if possible, or validate Acetanilide with a Check Standard of Sulfanilamide (High N, S interference check) or p-Chloro-2,4-dinitrobenzene (Cl/N match).
-
K-Factor: Calibrate until K-factor RSD
.
Step 3: Sample Preparation (The Critical Step)
-
Weigh 2.0 - 2.5 mg of dried sample into a Tin (
) capsule. -
Add Additive: Add 5-10 mg of Tungsten Oxide (
) powder directly over the sample.-
Why:
melts at high temps, supplying local oxygen and preventing the quinazoline ring from graphitizing.
-
-
Encapsulation: Fold the tin capsule tightly to exclude atmospheric Nitrogen.
Step 4: Analysis Cycle
-
Oxygen Injection: Increase
dose time by 2-5 seconds ("Oxygen Boost") to ensure excess oxygen for the piperidine ring. -
Run Sequence: Blank
Blank K-Factor Check Std Sample Sample Check Std.
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the logical flow for validating the purity of this refractory compound.
Caption: Logic flow for diagnosing and correcting Elemental Analysis failures in refractory chlorinated heterocycles.
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]
-
Analytik Jena. (2021). Combustion Elemental Analysis: Overcoming Nitrogen Interference. Retrieved from [Link]
-
Matsuzaki, A., & Koyano, K. (1980). Elimination of nitrogen, sulfur, and phosphorus interferences in determination of chlorine.[1][2] Analytical Chemistry, 52(1), 146-149. Retrieved from [Link]
-
University of British Columbia (UBC). (2023). Summary of CHNS Elemental Analysis Common Problems and Acceptance Criteria. Retrieved from [Link]
-
Intertek. (2024). Trace Metals Testing and Elemental Analysis for Pharmaceuticals (USP <232>/<233>). Retrieved from [Link]
Sources
Safety Operating Guide
2-Chloro-4-(piperidin-1-yl)quinazoline proper disposal procedures
Part 1: Executive Directive
Do not treat this compound as general organic waste. 2-Chloro-4-(piperidin-1-yl)quinazoline contains a reactive 2-chloro substituent on a nitrogen-heterocyclic core. This structural motif renders the molecule an electrophile capable of alkylating biological macromolecules. Improper disposal poses significant risks to aquatic life and downstream waste stream integrity.
Immediate "Kill Switch" Rules:
-
NEVER mix with strong acids (risk of generating HCl gas and exothermic hydrolysis).
-
NEVER dispose of down the drain (aquatic toxicity of chlorinated heterocycles).
-
NEVER mix with non-halogenated solvents (contaminates the cheaper waste stream).
Part 2: Hazard Assessment & Chemical Logic
To dispose of a chemical safely, you must understand its reactivity.[1][2] This molecule is a "push-pull" system:
-
The "Pull" (Hazard Source): The chlorine atom at position 2 is activated by the quinazoline ring's electron-withdrawing nature. It is susceptible to Nucleophilic Aromatic Substitution (
) . In a biological context, this means it can react with DNA or protein residues, acting as a potential alkylating agent/sensitizer.[1] -
The "Push" (Solubility/Basicity): The piperidine ring at position 4 is electron-donating and basic. This increases the molecule's solubility in organic solvents and potentially in acidic aqueous media, making it mobile in the environment.[1]
Toxicological Profile (Derived from Structure):
-
Skin/Eye: Severe Irritant / Corrosive (due to potential hydrolysis on moist surfaces releasing HCl).
-
Aquatic: High chronic toxicity (typical of halogenated N-heterocycles).
Part 3: Waste Characterization & Segregation
Proper characterization is the prerequisite for regulatory compliance (RCRA).
| Parameter | Classification | Operational Action |
| Primary Stream | Halogenated Organic Waste | Must go into the "Halogenated" carboy/drum. |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) if in solvent; check for D002 (Corrosive) if hydrolyzed.[3] |
| Compatibility | Segregated | Keep away from Oxidizers (Nitric acid, Peroxides) due to the nitrogen-rich core.[1] |
| Container | HDPE or Glass | Avoid metal containers (corrosion risk from trace HCl). |
Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Precipitate)
For expired reagent or synthesis isolated solid.
-
Packaging: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the jar inside a clear plastic bag (4-mil thickness) to contain potential dust.
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
For reaction mixtures containing the compound in solvents like DCM, DMF, or Toluene.[1]
-
pH Check: Ensure the solution is neutral (pH 6–8). If acidic, neutralize slowly with Sodium Bicarbonate (
) to prevent acid-catalyzed hydrolysis in the drum.[1] -
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Critical: Do not pour into the "Non-Halogenated" drum. Even 1% halogen content reclassifies the entire drum, tripling disposal costs.[1]
-
-
Log Entry: Immediately log the volume and specific chemical name on the waste tag. Do not write "Quinazoline Waste"; write "2-Chloro-4-(piperidin-1-yl)quinazoline solution."
Scenario C: Emergency Spills & Deactivation (Advanced)
Use this ONLY for spill cleanup or if required to deactivate before disposal.
The Mechanism: We utilize the reactivity of the 2-Cl bond to our advantage. Hydrolysis or aminolysis converts the reactive chloride into a benign hydroxyl or amino group.
-
Preparation: Prepare a "Deactivation Slurry" of 10% Sodium Hydroxide (NaOH) or a dilute amine solution.
-
Application: Cover the spill with the basic slurry.
-
Reaction Time: Allow to sit for 30 minutes. The base attacks the C-2 position, displacing the chloride (
) and generating the corresponding 2-hydroxy-quinazoline derivative (less toxic, non-alkylating).[1] -
Cleanup: Absorb with vermiculite or clay. Dispose of as Solid Hazardous Waste (do not flush).
Part 5: Decision Workflow (Visualization)
This diagram guides the researcher through the decision-making process for disposal.
Caption: Operational workflow for segregating and packaging 2-chloro-quinazoline derivatives based on physical state and solvent background.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinazoline Derivatives. PubChem. [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (F-List for Halogenated Solvents). EPA.gov. [Link]
-
American Chemical Society (2023). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. ACS Chemical Safety. [Link]
Sources
Personal protective equipment for handling 2-Chloro-4-(piperidin-1-yl)quinazoline
Executive Summary: The "Yellow Card" Protocol
Immediate Action Required: Treat 2-Chloro-4-(piperidin-1-yl)quinazoline as a reactive electrophile and potential skin sensitizer . Unlike inert intermediates, the C2-chlorine atom on the quinazoline ring retains susceptibility to nucleophilic attack (e.g., by biological proteins or water), necessitating moisture-free handling and strict dermal protection.
| Metric | Specification |
| Primary Hazard | Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).[1] |
| Hidden Hazard | Skin Sensitization: The C2-Cl bond is reactive toward nucleophiles (proteins), posing a risk of allergic contact dermatitis. |
| Engineering Control | Mandatory: Certified Chemical Fume Hood. Recommended: Static-dissipative balance enclosure. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
| Incompatibility | Strong oxidizers, strong bases, protic solvents (slow hydrolysis). |
Hazard Identification & Mechanistic Insight
To handle this compound safely, one must understand why it is hazardous. The safety profile is dictated by its chemical structure: a quinazoline core with a leaving group (Cl) at position 2.
The Reactivity-Toxicity Link
While the piperidine ring at position 4 deactivates the system slightly compared to the parent 2,4-dichloroquinazoline, the chlorine at position 2 remains electrophilic.
-
Mechanism: In biological systems, this electrophilic site can react with cysteine or lysine residues on proteins (haptenization), triggering an immune response (sensitization) [1].
-
Hydrolysis Risk: Exposure to atmospheric moisture slowly hydrolyzes the C-Cl bond, releasing Hydrogen Chloride (HCl) gas and forming the inactive 2-hydroxy derivative. This generates an acidic microenvironment in storage containers, potentially pressurizing vials.
GHS Classification (Derived)
Based on structural analogs (e.g., 4-chloroquinazolines) and functional group analysis [2, 3].
-
Warning
-
H317: May cause an allergic skin reaction (Sensitizer).
Personal Protective Equipment (PPE) Stratification
We employ a Risk-Based Stratification model. Do not use a "one size fits all" approach.
PPE Decision Matrix[5]
| Operation | Respiratory | Hand Protection | Eye/Face | Body |
| Standard Handling (Weighing <1g, Closed transfer) | N95 (if outside hood) or Fume Hood Sash | Double Nitrile (0.11 mm min thickness). Change every 30 mins. | Chemical Splash Goggles (ANSI Z87.1) | Lab Coat (Cotton/Poly), Long pants, Closed shoes. |
| High Risk (Synthesis, Spills, >1g, Heating) | P100 Respirator or PAPR (if powder aerosolizes) | Laminate (Silver Shield) under Nitrile. | Face Shield + Goggles | Tyvek® Coveralls (Disposable), Chemical Apron. |
Glove Permeation Logic
-
Why Nitrile? Good for incidental splash protection against the solid.
-
Why Laminate for Solution? If dissolved in Dichloromethane (DCM) or DMF (common solvents for quinazolines), nitrile degrades rapidly. The carrier solvent will drag the toxicant through the glove. Always use laminate gloves when handling solutions of this compound.
Operational Protocols
Weighing & Transfer (The "Static" Protocol)
Quinazoline powders are often electrostatic.
-
Engineering: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Never weigh directly onto the balance pan. Use a tared scintiallation vial or weighing boat.
-
Decon: Wipe the balance area with a 10% Sodium Carbonate solution immediately after use (neutralizes any trace hydrolysis products).
Synthesis & Reaction Setup
-
Inertion: The reaction vessel must be purged with Nitrogen/Argon. Moisture ingress will degrade the reagent to 2-hydroxy-4-(piperidin-1-yl)quinazoline, reducing yield and generating HCl.
-
Temperature: Avoid heating above 100°C without a reflux condenser, as sublimation or degradation may occur.
Visualizing the Risk Assessment Workflow
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don Tyvek suit and P100 respirator if dust is airborne.
-
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust dispersion. Note: Water will slowly hydrolyze the compound, which is acceptable for degradation.
-
Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic/Halogenated".
-
Wash: Clean surface with 1M NaOH or Sat. NaHCO3 .[1][2] The base accelerates the hydrolysis of the C-Cl bond, converting the reactive electrophile into the inert hydroxy-derivative [4].
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[3][4][5] The hydrolysis generates acid; speed is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (ethanol/IPA), as it may enhance dermal absorption of the lipophilic quinazoline ring.
Visualizing the Spill Workflow
Figure 2: Triage protocol for laboratory spills, emphasizing the difference between minor benchtop spills and major aerosol events.
Storage & Logistics
-
Shelf Life: 12-24 months if stored correctly.
-
Conditions: Refrigerator (2°C to 8°C).
-
Container: Amber glass vial with Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink seal to prevent moisture ingress.
-
Transport: UN Number (Generic): UN 2811 (Toxic solid, organic, n.o.s.).
References
-
M. A. E. Shaban et al. , "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives," Journal of Chemistry, vol. 2011.
-
National Institutes of Health (NIH) , "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines," PMC, 2024.
-
Sigma-Aldrich , "Safety Data Sheet: 4-chloro-2-(piperidin-1-yl)quinazoline (Analog)," Merck, 2024.
-
TCI Chemicals , "Safety Data Sheet: 2-Chloro-4-aminoquinazoline derivatives," TCI Europe, 2025.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
